1-Hexadecanol-d5
Description
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Properties
CAS No. |
1219799-18-4 |
|---|---|
Molecular Formula |
C16H34O |
Molecular Weight |
247.47 g/mol |
IUPAC Name |
2,2,16,16,16-pentadeuteriohexadecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,15D2 |
InChI Key |
BXWNKGSJHAJOGX-GJZIZAJSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCC([2H])([2H])CO |
Canonical SMILES |
CCCCCCCCCCCCCCCCO |
Synonyms |
n-Hexadecyl--d5 Alcohol |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1-Hexadecanol-d5
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the long-chain fatty alcohol, 1-Hexadecanol. This document details its physicochemical properties, primary applications in research and development, and relevant experimental methodologies.
Introduction
This compound is the deuterium-labeled version of 1-Hexadecanol (also known as cetyl alcohol), a 16-carbon fatty alcohol.[1] The "-d5" designation indicates the replacement of five hydrogen atoms with deuterium, a stable, heavy isotope of hydrogen. This isotopic labeling makes it an invaluable tool in analytical and metabolic research, particularly in studies requiring mass differentiation from its endogenous, non-labeled counterpart. Its primary applications include serving as an internal standard for quantitative mass spectrometry and as a tracer for metabolic flux and pharmacokinetic studies.[1]
Physicochemical Properties
The key properties of this compound and its non-labeled analog are summarized below for comparison. The inclusion of deuterium increases the molecular weight but has a negligible effect on its chemical reactivity.
| Property | This compound | 1-Hexadecanol (Cetyl Alcohol) | Source(s) |
| CAS Number | 1219799-18-4 | 36653-82-4 | [2][3] |
| Molecular Formula | C₁₆H₂₉D₅O | C₁₆H₃₄O | [2][4] |
| Molecular Weight | 247.47 g/mol | 242.44 g/mol | [2][4] |
| Appearance | - | Waxy white solid, flakes, or powder | [3][4] |
| Melting Point | - | 48-50 °C | [3][5] |
| Boiling Point | - | 344 °C (at 760 mmHg); 179-181 °C (at 10 mmHg) | [3][4] |
| Density | - | ~0.818 g/mL at 25 °C | [3][5] |
| Solubility | Soluble in DMSO | Insoluble in water; Soluble in alcohols, ether, acetone, chloroform | [2][5] |
Applications in Research and Drug Development
The primary utility of this compound stems from its isotopic label, which allows it to be distinguished from the naturally occurring compound by mass-sensitive detectors.
-
Internal Standard: In quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is an ideal internal standard.[1] It co-elutes with the non-labeled analyte and exhibits similar ionization efficiency, but its distinct mass-to-charge ratio (m/z) allows for precise ratiometric quantification, correcting for variations in sample preparation and instrument response.
-
Metabolic Tracer: As a stable isotope-labeled compound, it can be administered in vitro or in vivo to trace the metabolic fate of fatty alcohols.[1] Researchers can track its oxidation to the corresponding fatty acid (palmitic acid) and its subsequent incorporation into complex lipids like triglycerides and phospholipids.[6] This is crucial for understanding lipid metabolism in various physiological and pathological states.
-
Pharmacokinetic Studies: Deuteration can sometimes alter the metabolic profile of a molecule, a phenomenon leveraged in drug development.[1] While this compound is primarily used as a tracer, its use helps in quantifying the absorption, distribution, metabolism, and excretion (ADME) of long-chain alcohols or drugs with similar structures.
Experimental Protocols and Methodologies
General Synthesis of 1-Hexadecanol
While specific synthesis details for the deuterated form are proprietary, the general method for producing 1-Hexadecanol involves the reduction of palmitic acid or its esters. A common laboratory-scale method is the catalytic hydrogenation of a fatty acid ester.[7] The synthesis of the deuterated analog would require a deuterated starting material, such as deuterated palmitic acid.
Representative Protocol (Catalytic Hydrogenation):
-
In an inert atmosphere (e.g., a glove box), a ruthenium-based catalyst and a base (e.g., potassium t-butoxide) are added to a high-pressure reactor (e.g., a Parr autoclave).[7]
-
The fatty acid ester (e.g., ethyl palmitate) is added, dissolved in a suitable solvent like tetrahydrofuran (THF).[7]
-
The reactor is sealed, removed from the glove box, and pressurized with hydrogen gas (e.g., to 50 atm).[7]
-
The reaction mixture is heated (e.g., to 120 °C) and stirred for a set duration (e.g., 10 hours) to allow for complete reduction of the ester to the alcohol.[7]
-
After cooling and venting, the product is purified, typically by crystallization and/or distillation.[3]
Quantification using GC-MS with this compound as an Internal Standard
This protocol outlines the use of this compound for quantifying endogenous 1-Hexadecanol in a biological sample, such as cell culture media extract.[8]
Methodology:
-
Sample Preparation: Extract lipids from the biological matrix using a suitable solvent system (e.g., a Folch extraction with chloroform/methanol). Evaporate the solvent to dryness under a stream of nitrogen.
-
Internal Standard Spiking: Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., hexane). Add a precise amount of this compound stock solution to the sample.
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape for GC analysis, derivatize the alcohol group. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample onto the GC-MS system.
-
Chromatography: Use a non-polar capillary column (e.g., DB-5ms) to separate the components. A typical temperature program would start at a low temperature, ramp up to a high temperature to elute the analytes, and hold.
-
Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic, non-interfering ions for both the analyte (1-Hexadecanol derivative) and the internal standard (this compound derivative). The NIST WebBook provides the mass spectrum for unlabeled 1-Hexadecanol, which shows characteristic fragment ions.[9]
-
-
Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualized Workflows and Pathways
The following diagrams illustrate key experimental and metabolic pathways involving 1-Hexadecanol and its deuterated analog.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. 1-Hexadecanol CAS#: 36653-82-4 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-HEXADECANOL - Ataman Kimya [atamanchemicals.com]
- 6. Hexadecanol|1-Hexadecanol Reagent [benchchem.com]
- 7. 1-Hexadecanol synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Hexadecanol [webbook.nist.gov]
An In-depth Technical Guide to the Chemical Properties of 1-Hexadecanol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecanol-d5 is a deuterated form of 1-Hexadecanol, also known as cetyl alcohol, a 16-carbon fatty alcohol. The strategic replacement of five hydrogen atoms with deuterium isotopes makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. Its primary application lies in its use as an internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The near-identical physicochemical properties to its non-deuterated counterpart, coupled with a distinct mass difference, allow for precise and accurate quantification of 1-Hexadecanol or related analytes in complex biological matrices.[1] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant biological pathways of this compound.
Chemical and Physical Properties
Table 1: General and Physical Properties of this compound and 1-Hexadecanol
| Property | This compound | 1-Hexadecanol (Cetyl Alcohol) | Source(s) |
| CAS Number | 1219799-18-4 | 36653-82-4 | [2][3] |
| Molecular Formula | C₁₆H₂₉D₅O | C₁₆H₃₄O | [2][3] |
| Molecular Weight | 247.47 g/mol | 242.44 g/mol | [2][3] |
| Appearance | White to off-white solid | Waxy white solid or flakes | [2][3] |
| Melting Point | Not specified | 48-51 °C | [4][5][6][7] |
| Boiling Point | Not specified | 179-181 °C at 10 mmHg | [5][6] |
| Density | Not specified | ~0.818 g/mL at 25 °C | [5][6] |
Table 2: Solubility Data
| Solvent | This compound | 1-Hexadecanol (Cetyl Alcohol) | Source(s) |
| Water | Insoluble | Insoluble | [3] |
| DMSO | ≥ 1.25 mg/mL (clear solution) | Soluble | [1] |
| Ethanol | Not specified | Soluble | [4] |
| Chloroform | Not specified | Soluble | [4] |
| Ether | Not specified | Very soluble | [3] |
| Benzene | Not specified | Very soluble | [3] |
| Acetone | Not specified | Soluble | [3] |
| Corn Oil | A working solution can be prepared by diluting a DMSO stock solution. | Not specified | [1] |
Spectral Data
Detailed spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the known spectra of 1-Hexadecanol and the principles of isotopic labeling.
Table 3: Expected Spectral Characteristics
| Technique | Expected Observations for this compound |
| ¹H NMR | The proton NMR spectrum will be similar to that of 1-Hexadecanol, but with a reduction in the integral of the signal corresponding to the deuterated positions. The absence of signals from the deuterated carbons confirms the position of the deuterium labels. A D₂O exchange experiment can be used to identify the hydroxyl proton signal, which will disappear upon addition of D₂O.[8] |
| ¹³C NMR | The carbon signals for the deuterated positions will be significantly attenuated or absent in a standard ¹³C NMR spectrum due to the coupling with deuterium and the absence of a Nuclear Overhauser Effect (NOE) from the attached deuterons. |
| IR Spectroscopy | The IR spectrum will show characteristic C-D stretching vibrations, typically in the range of 2100-2250 cm⁻¹, which are absent in the spectrum of 1-Hexadecanol. The O-H stretching band (around 3300-3400 cm⁻¹) and C-H stretching bands (around 2850-2960 cm⁻¹) will still be present. |
| Mass Spectrometry | The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the deuterated molecular weight (~247.47). The fragmentation pattern is expected to be similar to 1-Hexadecanol, with characteristic losses of water (M-18) and alpha-cleavage being prominent.[9][10] The mass of the fragments containing the deuterium labels will be shifted accordingly. |
Experimental Protocols
General Protocol for ¹H NMR Spectroscopy
A general protocol for obtaining a ¹H NMR spectrum of a long-chain alcohol like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.
-
-
Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
-
D₂O Exchange (Optional): To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The O-H peak should disappear or significantly diminish.[8]
Workflow for Using this compound as an Internal Standard in LC-MS
The use of deuterated internal standards is a cornerstone of accurate quantification in LC-MS bioanalysis.[1] The following workflow outlines the key steps:
Biological Significance and Metabolism
1-Hexadecanol is a naturally occurring fatty alcohol found in plants and animals.[3] In biological systems, it can be metabolized, primarily through oxidation, to its corresponding fatty acid, palmitic acid.[11][12] This conversion is catalyzed by alcohol dehydrogenase enzymes.[13] Palmitic acid can then enter various metabolic pathways, including beta-oxidation for energy production or incorporation into complex lipids like triglycerides and phospholipids.[12]
The use of this compound can be instrumental in studying the kinetics and mechanisms of these metabolic processes. By tracing the fate of the deuterated label, researchers can elucidate the pathways of fatty alcohol metabolism and its contribution to lipid homeostasis.
Conclusion
This compound is a powerful tool for researchers in analytical chemistry and drug development. Its utility as an internal standard ensures high accuracy and precision in quantitative assays. Understanding its chemical properties, appropriate experimental protocols, and metabolic fate is crucial for its effective application in scientific research. This guide provides a foundational understanding to aid in the design and execution of studies involving this important deuterated compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cetyl alcohol - Wikipedia [en.wikipedia.org]
- 4. 1-Hexadecanol, 98% | Fisher Scientific [fishersci.ca]
- 5. 1-HEXADECANOL - Ataman Kimya [atamanchemicals.com]
- 6. 1-Hexadecanol = 99 36653-82-4 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. The metabolism of fatty alcohols in lipid nanoparticles by alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium-Labeled 1-Hexadecanol: A Technical Guide for Researchers in Metabolic Studies and Drug Development
An in-depth exploration of the applications, experimental protocols, and data analysis involving deuterium-labeled 1-Hexadecanol as a metabolic tracer.
Introduction
Deuterium-labeled 1-Hexadecanol, also known as cetyl alcohol, is a powerful tool in the fields of metabolic research and drug development. As a 16-carbon fatty alcohol, its deuterated form serves as a stable isotope tracer, allowing scientists to track its metabolic fate and quantify its metabolites in complex biological systems. The replacement of hydrogen with deuterium atoms provides a mass shift that is readily detectable by mass spectrometry, without significantly altering the compound's chemical properties. This technical guide provides a comprehensive overview of the uses of deuterium-labeled 1--Hexadecanol, complete with detailed experimental protocols, data presentation, and visual workflows to aid researchers in their study design and execution.
Core Applications in Research and Drug Development
Deuterium-labeled 1-Hexadecanol is primarily utilized in two key areas:
-
Metabolic Tracer Studies: By introducing a known amount of the labeled compound into a biological system, researchers can trace the pathways of fatty alcohol metabolism. This includes its absorption, distribution, conversion to other metabolites such as palmitic acid, and eventual excretion. Such studies are crucial for understanding lipid metabolism in both healthy and diseased states.
-
Internal Standard for Quantitative Analysis: In bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterium-labeled 1-Hexadecanol serves as an ideal internal standard. Its similar chemical and physical properties to the unlabeled analyte ensure that it behaves comparably during sample preparation and analysis, thus correcting for variations and improving the accuracy and precision of quantification.
Synthesis of Deuterium-Labeled 1-Hexadecanol
The synthesis of deuterium-labeled 1-Hexadecanol can be achieved through various methods, with catalytic hydrogen-deuterium (H/D) exchange being a common approach. This method involves the use of a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O).
Table 1: Representative Data for Deuterium Labeling of Long-Chain Alcohols
| Parameter | Value |
| Starting Material | 1-Hexadecanol |
| Deuterium Source | Deuterium Oxide (D₂O) |
| Catalyst | Ruthenium-based complex |
| Typical Isotopic Enrichment | >95% |
| Yield | 80-90% |
Experimental Protocols
In Vivo Metabolic Tracer Study Using Deuterium-Labeled 1-Hexadecanol
This protocol outlines a general procedure for an in vivo study in a rodent model to trace the metabolic fate of deuterium-labeled 1-Hexadecanol.
1. Preparation of Dosing Solution:
- Dissolve the deuterium-labeled 1-Hexadecanol in a suitable vehicle, such as a mixture of corn oil and a surfactant, to ensure proper suspension and oral bioavailability.
- The final concentration should be calculated based on the desired dose (e.g., 50 mg/kg body weight).
2. Animal Dosing and Sample Collection:
- Administer the dosing solution to the animals via oral gavage.
- Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours) via tail vein or other appropriate methods into EDTA-coated tubes.
- House animals in metabolic cages to collect urine and feces for excretion analysis.
- At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, muscle).
3. Sample Processing:
- Centrifuge blood samples to separate plasma.
- Homogenize tissue samples.
- Store all samples at -80°C until analysis.
Quantitative Analysis of Deuterium-Labeled 1-Hexadecanol and its Metabolites by GC-MS
This protocol describes the extraction and analysis of 1-Hexadecanol and its primary metabolite, palmitic acid, from plasma samples.
1. Lipid Extraction:
- To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., a deuterated fatty acid of a different chain length).
- Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
- Vortex and centrifuge to separate the organic and aqueous layers.
- Collect the organic layer containing the lipids and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
- To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
- Heat the mixture at 70°C for 30 minutes to convert the alcohol and carboxylic acid groups to their more volatile trimethylsilyl (TMS) ethers and esters, respectively.
3. GC-MS Analysis:
- Inject the derivatized sample into a GC-MS system.
- Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the analytes.
- Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the TMS-derivatized 1-Hexadecanol and palmitic acid, as well as their deuterated counterparts.
Table 2: Illustrative Quantitative Data from a Tracer Study
| Time Point (hours) | Deuterated 1-Hexadecanol in Plasma (µg/mL) | Deuterated Palmitic Acid in Plasma (µg/mL) |
| 0 | 0.0 | 0.0 |
| 1 | 5.2 | 1.8 |
| 4 | 12.8 | 8.5 |
| 12 | 6.1 | 15.3 |
| 24 | 1.5 | 9.7 |
| 48 | <0.5 | 3.2 |
Visualizing Workflows and Pathways
Experimental Workflow for a Deuterium-Labeled 1-Hexadecanol Tracer Study
Caption: Workflow of an in vivo metabolic tracer study using deuterium-labeled 1-Hexadecanol.
Metabolic Pathway of 1-Hexadecanol
Caption: Simplified metabolic pathway of 1-Hexadecanol to Palmitic Acid.
Conclusion
Deuterium-labeled 1-Hexadecanol is an invaluable tool for researchers and drug development professionals. Its application as a metabolic tracer and an internal standard enables precise and accurate investigations into lipid metabolism and pharmacokinetics. The protocols and workflows presented in this guide offer a solid foundation for designing and executing robust studies. By leveraging the power of stable isotope labeling, scientists can continue to unravel the complexities of biological systems and accelerate the development of new therapeutics.
A Comprehensive Technical Guide to 1-Hexadecanol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecanol-d5 is a deuterated form of 1-Hexadecanol, a long-chain fatty alcohol. In mass spectrometry-based quantitative analysis, deuterated compounds like this compound are invaluable as internal standards.[1] Their chemical behavior is nearly identical to that of their non-deuterated counterparts, but their increased mass allows for clear differentiation in a mass spectrometer. This property is crucial for accurately quantifying the corresponding unlabeled analyte in complex biological matrices, a common requirement in drug development and metabolic research.[1] This guide provides an in-depth overview of this compound, including its properties, a plausible synthesis method, and a detailed protocol for its application as an internal standard in lipidomics.
Physicochemical and General Data
A summary of the key data for this compound and its non-deuterated analog, 1-Hexadecanol, is presented below for easy comparison.
| Property | This compound | 1-Hexadecanol (Cetyl Alcohol) |
| CAS Number | 1219799-18-4 | 36653-82-4 |
| Molecular Formula | C₁₆H₂₉D₅O | C₁₆H₃₄O |
| Molecular Weight | 247.47 g/mol | 242.44 g/mol |
| Appearance | White solid | Waxy white solid or flakes |
| Melting Point | Not specified; expected to be similar to 1-Hexadecanol | 48-50 °C |
| Boiling Point | Not specified; expected to be similar to 1-Hexadecanol | 179-181 °C at 10 mmHg |
| Solubility | Soluble in DMSO | Soluble in diethyl ether, acetone, chloroform; slightly soluble in alcohol; insoluble in water |
| Primary Application | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS)[1] | Emollient, emulsifier, thickening agent, pharmaceutical excipient |
Experimental Protocols
Synthesis of this compound
The synthesis of deuterated long-chain alcohols can be achieved through various methods, including the reduction of corresponding carboxylic acids or their esters using a deuterated reducing agent.[] Below is a plausible experimental protocol for the synthesis of this compound from a deuterated precursor.
Principle: The reduction of a deuterated palmitic acid derivative (e.g., ethyl palmitate-d5) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) will yield this compound. The deuterium atoms are stably incorporated at the terminal methyl and adjacent methylene group of the fatty acid chain.
Materials:
-
Ethyl palmitate-d5 (or a similarly deuterated palmitic acid ester)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
10% Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), add a suspension of lithium aluminum hydride in anhydrous diethyl ether.
-
Addition of Ester: Dissolve the ethyl palmitate-d5 in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the LiAlH₄ suspension while stirring and cooling the flask in an ice bath.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by thin-layer chromatography).
-
Quenching: Carefully quench the reaction by slowly adding water, followed by a 10% sulfuric acid solution, while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash them with water and then with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Analysis of 1-Hexadecanol in a Biological Matrix using GC-MS with this compound as an Internal Standard
This protocol outlines the use of this compound as an internal standard for the quantification of endogenous 1-Hexadecanol in a biological sample, such as plasma, by Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Principle: A known amount of the deuterated internal standard (this compound) is added to the biological sample. Both the analyte (1-Hexadecanol) and the internal standard are extracted, derivatized to a more volatile form (e.g., trimethylsilyl ethers), and then analyzed by GC-MS. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.
Materials:
-
Biological sample (e.g., plasma)
-
This compound internal standard solution of known concentration
-
Chloroform
-
Methanol
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane
-
Sodium sulfate (anhydrous)
Procedure:
-
Sample Preparation: To a known volume of the biological sample, add a precise amount of the this compound internal standard solution.
-
Lipid Extraction: Perform a lipid extraction using the Folch method or a similar procedure. For example, add a 2:1 (v/v) mixture of chloroform:methanol to the sample, vortex thoroughly, and centrifuge to separate the phases.
-
Isolation: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization: To the dried lipid extract, add BSTFA with 1% TMCS and heat at 60-70°C for 30-60 minutes to convert the alcohols to their trimethylsilyl (TMS) ethers.
-
Reconstitution: Evaporate the derivatization reagent and reconstitute the sample in a known volume of hexane.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the TMS-derivatized fatty alcohols.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific ions for both 1-Hexadecanol-TMS and this compound-TMS.
-
-
Quantification:
-
Identify the peaks corresponding to 1-Hexadecanol-TMS and this compound-TMS based on their retention times and specific m/z values.
-
Integrate the peak areas for both compounds.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of 1-Hexadecanol in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of 1-Hexadecanol and a fixed concentration of the this compound internal standard.
-
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantitative analysis of an analyte in a biological sample using a deuterated internal standard and GC-MS.
References
A Comprehensive Technical Guide to 1-Hexadecanol-d5: Molecular Weight, Analysis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1-Hexadecanol-d5, a deuterated form of the long-chain fatty alcohol, 1-Hexadecanol. This document details its molecular weight, outlines a standard experimental protocol for its characterization, and presents a hypothetical application in metabolic research. The inclusion of structured data and visual diagrams aims to facilitate a clear understanding for researchers and professionals in the fields of chemistry and drug development.
Core Quantitative Data
A direct comparison of the fundamental properties of 1-Hexadecanol and its deuterated analog, this compound, is presented below. The substitution of five hydrogen atoms with deuterium results in a tangible increase in molecular weight, a key characteristic for its use as a tracer in mass spectrometry-based analyses.
| Property | 1-Hexadecanol | This compound |
| Molecular Formula | C₁₆H₃₄O | C₁₆H₂₉D₅O |
| Molar Mass ( g/mol ) | 242.44[1][2][3][4] | 247.47 |
| Appearance | White solid | White solid |
| Melting Point (°C) | 48-50[3] | Similar to 1-Hexadecanol |
| Boiling Point (°C) | 179-181 at 10 mmHg[3] | Similar to 1-Hexadecanol |
| Density (g/mL at 25°C) | 0.818 | Slightly higher than 1-Hexadecanol |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The following protocol outlines a standard method for the determination of the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Electrospray Ionization Mass Spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solution, prepare a 10 µg/mL working solution in methanol.
-
To the working solution, add 0.1% formic acid to promote ionization.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the instrument to positive ion detection mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for a stable signal.
-
-
Data Acquisition:
-
Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5 µL/min).
-
Acquire mass spectra over a mass-to-charge (m/z) range that includes the expected molecular ion of this compound (e.g., m/z 200-300).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
The theoretical m/z for the [M+H]⁺ ion of this compound is calculated as: (Molecular Weight of this compound) + (Atomic Weight of Hydrogen) = 247.47 + 1.008 = 248.478.
-
Compare the experimentally observed m/z value with the theoretical value to confirm the molecular weight.
-
Application in Metabolic Tracing
Deuterium-labeled compounds like this compound are invaluable tools in metabolic research. They can be used as tracers to follow the metabolic fate of the parent molecule through various biochemical pathways without altering its fundamental chemical properties.
The diagram below illustrates a hypothetical signaling pathway where this compound could be utilized to trace its conversion to palmitic acid-d5 and subsequent incorporation into complex lipids.
In this conceptual pathway, externally supplied this compound is taken up by cells and oxidized to palmitic acid-d5. This labeled fatty acid can then be incorporated into various lipid species, such as phospholipids and triglycerides. By using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), researchers can track and quantify the appearance of the deuterium label in these downstream metabolites, providing valuable insights into lipid metabolism and dynamics. The stable isotope label allows for differentiation from the endogenous, unlabeled pool of these molecules.
References
An In-Depth Technical Guide to the Synthesis of 1-Hexadecanol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Hexadecanol-d5, a deuterated analog of the 16-carbon fatty alcohol, 1-hexadecanol. This isotopically labeled compound serves as a valuable internal standard for mass spectrometry-based quantitative analysis, enabling precise tracking and measurement in various biological and chemical systems. This document outlines a feasible and efficient synthetic pathway, including a detailed experimental protocol, expected quantitative data, and essential visualizations to support researchers in the preparation and characterization of this important analytical tool.
Introduction
1-Hexadecanol, commonly known as cetyl alcohol, is a long-chain fatty alcohol with wide applications in the pharmaceutical, cosmetic, and chemical industries. Its deuterated counterpart, this compound, is particularly crucial for researchers in drug development and metabolomics. The incorporation of five deuterium atoms provides a distinct mass shift, allowing it to be easily differentiated from its endogenous, non-labeled form in complex biological matrices. This property is essential for accurate quantification in pharmacokinetic studies, metabolic flux analysis, and as a tracer in lipid metabolism research.
The synthesis of this compound is most effectively achieved through the reduction of a deuterated precursor, typically a deuterated palmitic acid or its corresponding ester. This approach ensures the specific and stable incorporation of deuterium atoms at the desired positions.
Proposed Synthetic Pathway
A robust and widely applicable method for the synthesis of this compound involves a two-step process starting from commercially available deuterated palmitic acid, such as Palmitic Acid-d5. This strategy is advantageous due to the commercial availability of the labeled starting material and the high efficiency of the subsequent reduction reaction.
The proposed synthesis is as follows:
Step 1: Esterification of Palmitic Acid-d5
To facilitate the reduction, the deuterated carboxylic acid is first converted to its methyl ester. This is a standard esterification reaction, often catalyzed by an acid in the presence of methanol.
Step 2: Reduction of Methyl Palmitate-d5 with Lithium Aluminum Hydride (LiAlH₄)
The deuterated methyl ester is then reduced to the corresponding primary alcohol using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄). This reagent efficiently reduces esters to alcohols, providing high yields of the desired product.
Data Presentation
The following table summarizes the expected, illustrative quantitative data for the synthesis of this compound. It is important to note that actual results may vary depending on the specific experimental conditions and the purity of the reagents.
| Parameter | Step 1: Esterification | Step 2: Reduction | Overall |
| Starting Material | Palmitic Acid-d5 | Methyl Palmitate-d5 | Palmitic Acid-d5 |
| Key Reagents | Methanol, Sulfuric Acid | Lithium Aluminum Hydride, Diethyl Ether | - |
| Product | Methyl Palmitate-d5 | This compound | This compound |
| Expected Yield | > 95% | > 90% | > 85% |
| Isotopic Purity | Maintained from starting material | Maintained from starting material | ≥ 98% |
| Chemical Purity | > 98% (after purification) | > 99% (after purification) | > 99% |
Experimental Protocols
Step 1: Synthesis of Methyl Palmitate-d5
Materials:
-
Palmitic Acid-d5 (1.0 g, approximately 3.8 mmol)
-
Anhydrous Methanol (20 mL)
-
Concentrated Sulfuric Acid (0.2 mL)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel (100 mL)
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add Palmitic Acid-d5 (1.0 g).
-
Add anhydrous methanol (20 mL) to the flask and stir until the acid is dissolved.
-
Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) with continuous stirring for 4 hours.
-
After cooling to room temperature, transfer the reaction mixture to a 100 mL separatory funnel.
-
Add 30 mL of water and 30 mL of diethyl ether to the separatory funnel. Shake vigorously and allow the layers to separate.
-
Discard the lower aqueous layer.
-
Wash the organic layer with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield Methyl Palmitate-d5 as a colorless oil or low-melting solid.
Step 2: Synthesis of this compound
Materials:
-
Methyl Palmitate-d5 (from Step 1)
-
Lithium Aluminum Hydride (LiAlH₄) (0.2 g, approximately 5.3 mmol)
-
Anhydrous Diethyl Ether (50 mL)
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
-
Three-necked round-bottom flask (100 mL)
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add Lithium Aluminum Hydride (0.2 g) and anhydrous diethyl ether (20 mL). Cool the suspension to 0 °C in an ice bath.
-
Dissolve the Methyl Palmitate-d5 from the previous step in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the solution of Methyl Palmitate-d5 dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 0.2 mL of water, followed by 0.2 mL of 15% aqueous sodium hydroxide, and then 0.6 mL of water.
-
Stir the resulting white precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite or anhydrous sodium sulfate to remove the aluminum salts.
-
Wash the precipitate thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water) or by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A two-step synthetic workflow for this compound.
Characterization and Quality Control
The final product, this compound, should be thoroughly characterized to confirm its identity, chemical purity, and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions should be absent or significantly reduced. ²H NMR can be used to confirm the presence and location of the deuterium atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact mass of the deuterated molecule and to determine the isotopic distribution. This analysis provides a quantitative measure of the isotopic enrichment, which is crucial for its use as an internal standard.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to assess the chemical purity of the synthesized this compound.
By following this comprehensive guide, researchers can confidently synthesize and characterize high-purity this compound for their advanced analytical needs in drug development and metabolic research.
An In-depth Technical Guide to the Solubility of 1-Hexadecanol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 1-Hexadecanol-d5, a deuterated form of the 16-carbon fatty alcohol, 1-Hexadecanol (also known as cetyl alcohol). This document is intended to be a valuable resource for researchers and professionals in drug development and various scientific fields who utilize isotopically labeled compounds. The guide summarizes quantitative solubility data, details relevant experimental protocols, and provides visualizations of key concepts.
Quantitative Solubility Data
The solubility of this compound has been determined in a limited number of solvent systems. The following tables present the available quantitative data for this compound, supplemented with data for the non-deuterated form, 1-Hexadecanol, for comparative purposes. It is important to note that the solubility of a deuterated compound is generally expected to be very similar to its non-deuterated counterpart in the same solvent system.
Table 1: Quantitative Solubility of this compound
| Solvent System | Concentration | Method | Source |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (202.04 mM) | Ultrasonic agitation | GlpBio |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (40.41 mM) | Warming and heating to 60°C | GlpBio |
| 10% DMSO / 90% Corn Oil | ≥ 1.25 mg/mL (5.05 mM) | Not specified | MedchemExpress.com[1] |
Table 2: Quantitative and Qualitative Solubility of 1-Hexadecanol (Cetyl Alcohol)
| Solvent | Solubility | Method/Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 48 mg/mL (197.98 mM) | Not specified | Selleck Chemicals |
| 90% Ethanol | ~333 mg/mL ("1 gm in 3ml") | Not specified | PubChem |
| Ethanol | Soluble | Qualitative | Multiple sources |
| Methanol | Soluble | Qualitative | Multiple sources |
| Chloroform | Soluble | Qualitative | Multiple sources |
| Ether | Soluble | Qualitative | Multiple sources |
| Water | Insoluble | Qualitative | Multiple sources |
Experimental Protocols
General Solubility Determination Protocol (Adapted from OECD Guideline 105)
The OECD Guideline 105, "Water Solubility," provides a framework that can be adapted for organic solvents. The general principle involves the saturation of the solvent with the solute and the subsequent determination of the concentration of the solute in a saturated solution.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to the chosen solvent in a vessel.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. This can be facilitated by methods such as shaking, stirring, or sonication. For poorly soluble substances, this may take 24 hours or longer.
-
Phase Separation: The undissolved solute is separated from the saturated solution by centrifugation and/or filtration. It is crucial to ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method. Given its structure, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., mass spectrometry or a charged aerosol detector) or Gas Chromatography-Mass Spectrometry (GC-MS) would be appropriate methods.
-
Replicate Analysis: The experiment should be performed in replicate to ensure the reliability of the results.
Protocol for Dissolving 1-Hexadecanol in Ethanol for Analysis (Adapted from USP-NF Monograph for Cetyl Alcohol)
This protocol, while intended for preparing a sample for analysis, provides a practical method for dissolving 1-Hexadecanol in ethanol, which can be a starting point for determining its solubility limit.
Methodology:
-
Sample Preparation: A known weight of 1-Hexadecanol is placed in a sealed container.
-
Solvent Addition: A specific volume of ethanol is added to the container.
-
Dissolution: The sealed container is heated in a water bath to a temperature that facilitates dissolution (e.g., 50°C for cetyl alcohol). The mixture is agitated until the solid is completely dissolved.
-
Cooling and Observation: The solution is allowed to cool to room temperature. The concentration at which the solute remains in solution without precipitation upon cooling can be considered an estimate of its solubility at that temperature.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
Caption: A generalized workflow for the experimental determination of solubility.
Metabolic Pathway of 1-Hexadecanol
1-Hexadecanol, and by extension this compound, is a fatty alcohol that can be metabolized in the body. The primary metabolic pathway involves its oxidation to the corresponding fatty acid, palmitic acid. This process is analogous to the metabolism of other fatty alcohols.
Caption: The metabolic conversion of 1-Hexadecanol to Palmitic Acid.
References
1-Hexadecanol-d5 certificate of analysis
An In-depth Technical Guide to the Certificate of Analysis for 1-Hexadecanol-d5
Introduction
This compound is the deuterium-labeled form of 1-Hexadecanol, a 16-carbon fatty alcohol also known as cetyl alcohol. The strategic replacement of five hydrogen atoms with deuterium isotopes makes it an invaluable tool in analytical and pharmaceutical research. Its primary application is as an internal standard for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The increased mass does not significantly alter its chemical properties but allows it to be distinguished from its non-labeled counterpart, ensuring accurate quantification in complex biological matrices.
This technical guide provides a detailed overview of the information typically presented in a Certificate of Analysis (CoA) for this compound. It is designed for researchers, scientists, and drug development professionals who rely on the quality and purity of such standards for the validity of their experimental results.
Data Presentation: Summary of Specifications
A Certificate of Analysis for this compound provides critical data regarding its identity, purity, and physical properties. The following tables summarize the key quantitative data a researcher should expect to find.
Table 1: Physical and Chemical Properties
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1219799-18-4[2] |
| Molecular Formula | C₁₆H₂₉D₅O[2] |
| Molecular Weight | 247.47 g/mol [2] |
| Appearance | White solid, waxy flakes, or crystals[3][4] |
| Solubility | Soluble in DMSO, alcohol, chloroform, ether; Insoluble in water[2][3] |
| Storage Conditions | Store at -20°C[2] |
Table 2: Quantitative Analytical Data
| Analysis | Method | Specification |
| Chemical Purity | GC-MS | ≥98% |
| Isotopic Enrichment | GC-MS / NMR | ≥98 atom % D |
Experimental Protocols
The specifications presented in the CoA are derived from rigorous analytical testing. Below are detailed methodologies for the key experiments used to certify this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment
GC-MS is a powerful technique used to assess both the chemical purity (presence of non-deuterated 1-Hexadecanol or other impurities) and the isotopic enrichment (percentage of deuterium incorporation).
Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a glass vial.
-
To enhance volatility for GC analysis, the alcohol is often derivatized to its trimethylsilyl (TMS) ether.
-
Add 500 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 500 µL of an appropriate solvent like anhydrous pyridine or acetonitrile to act as a catalyst and solvent.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS system.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC (or equivalent) coupled to a 5977A Mass Selective Detector (MSD).
-
Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL with a split ratio (e.g., 20:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 40-550) for purity assessment and Selected Ion Monitoring (SIM) for isotopic enrichment analysis.
-
-
-
Data Analysis:
-
Chemical Purity: Determined by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram.
-
Isotopic Enrichment: Calculated by analyzing the mass spectrum of the analyte peak. The relative intensities of the ion clusters corresponding to the deuterated (d5) and non-deuterated (d0) forms are compared to determine the percentage of deuterium incorporation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation
NMR spectroscopy provides definitive information on the location and extent of deuterium labeling. Both Proton (¹H) NMR and Deuterium (²H) NMR can be employed.[6]
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
¹H NMR Spectroscopy:
-
Principle: Deuterium incorporation is confirmed indirectly by observing the reduction or complete disappearance of the proton signal at the site of deuteration.[7]
-
Data Acquisition: A standard ¹H NMR spectrum is acquired (e.g., on a 400 MHz spectrometer).
-
Data Analysis: The integral of any residual proton signal at the labeled position is compared to the integral of a signal from a non-deuterated part of the molecule or an internal standard. This ratio is used to calculate the percentage of deuterium incorporation.
-
-
²H NMR Spectroscopy:
-
Principle: This technique directly detects the deuterium nuclei, providing unambiguous confirmation of deuteration.[6]
-
Data Acquisition: A ²H NMR spectrum is acquired. This requires a spectrometer equipped with a deuterium probe or a broadband probe tunable to the deuterium frequency.
-
Data Analysis: The presence of a signal at the expected chemical shift confirms deuteration. The integral of this signal can be used for quantification.
-
Mandatory Visualization: Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: High-level workflow for the quality control and release of a this compound batch.
Caption: Step-by-step process for determining purity and isotopic enrichment via GC-MS.
Caption: Comparative workflow for confirming deuterium labeling using ¹H and ²H NMR spectroscopy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 1-HEXADECANOL - Ataman Kimya [atamanchemicals.com]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
Methodological & Application
Application of 1-Hexadecanol-d5 as an Internal Standard in the Quantitative Analysis of 1-Hexadecanol in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecanol, a long-chain fatty alcohol, is an endogenous compound involved in various metabolic pathways, including fatty acid metabolism and the formation of wax esters and ether lipids.[1] Accurate quantification of 1-Hexadecanol in biological matrices such as human plasma is crucial for understanding its physiological roles and for the development of diagnostics and therapeutics related to metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile compounds. However, the analysis of fatty alcohols like 1-Hexadecanol can be challenging due to their low volatility.[2]
To overcome this, a derivatization step is employed to convert the alcohol into a more volatile and thermally stable compound.[2] Furthermore, to ensure accuracy and precision by correcting for variability in sample preparation and instrument response, a stable isotope-labeled internal standard is essential. 1-Hexadecanol-d5, a deuterated analog of 1-Hexadecanol, is an ideal internal standard as it shares nearly identical chemical and physical properties with the analyte, co-eluting during chromatography and exhibiting similar ionization behavior in the mass spectrometer.
This document provides detailed application notes and protocols for the quantitative analysis of 1-Hexadecanol in human plasma using this compound as an internal standard, coupled with silylation derivatization and GC-MS analysis.
Signaling Pathways and Experimental Workflow
Metabolic Pathway of 1-Hexadecanol
Long-chain fatty alcohols like 1-Hexadecanol are key intermediates in lipid metabolism. They can be synthesized from the reduction of fatty acyl-CoAs and can be oxidized to fatty acids.[1]
Caption: Simplified metabolic pathway of 1-Hexadecanol.
Experimental Workflow for GC-MS Analysis
The analytical workflow involves sample preparation, including protein precipitation and liquid-liquid extraction, followed by derivatization, and finally, GC-MS analysis.
Caption: Experimental workflow for the quantification of 1-Hexadecanol.
Experimental Protocols
Materials and Reagents
-
1-Hexadecanol (≥99% purity)
-
This compound (≥98% isotopic purity)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Human Plasma (drug-free)
-
Ultrapure water
Equipment
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
Autosampler vials with inserts
Preparation of Standard Solutions
-
1-Hexadecanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Hexadecanol and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the 1-Hexadecanol stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Working IS Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
Sample Preparation Protocol
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: Pipette 100 µL of plasma into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound working IS solution to each plasma sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add 1 mL of a cold (-20°C) mixture of chloroform and methanol (2:1, v/v).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the lower organic layer to a clean tube.
-
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
-
Reconstitution: Reconstitute the dried extract in 50 µL of pyridine.
-
Silylation: Add 50 µL of BSTFA with 1% TMCS to the reconstituted extract.
-
Incubation: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Cooling and Transfer: Allow the vial to cool to room temperature. Transfer the derivatized sample to an autosampler vial with an insert for GC-MS analysis.
GC-MS Analysis
Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 1-Hexadecanol-TMS: 314 (M+), 73 |
| This compound-TMS: 319 (M+), 73 |
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte (1-Hexadecanol-TMS) to the internal standard (this compound-TMS) against the concentration of the calibration standards.
| Concentration (µg/mL) | Peak Area (1-Hexadecanol) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,170 | 151,567 | 0.503 |
| 10 | 153,890 | 152,345 | 1.010 |
| 25 | 380,567 | 151,987 | 2.504 |
| 50 | 755,432 | 150,876 | 5.007 |
| 100 | 1,510,864 | 151,112 | 10.00 |
Note: The data presented in this table is representative and should be generated for each analytical run.
Method Validation Summary
A summary of the method validation parameters is crucial for ensuring the reliability of the analytical results.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | S/N ≥ 10 |
| Accuracy (% Recovery) | ||
| LLOQ (1 µg/mL) | 98.5% | 80-120% |
| Low QC (3 µg/mL) | 102.3% | 85-115% |
| Medium QC (40 µg/mL) | 99.8% | 85-115% |
| High QC (80 µg/mL) | 101.5% | 85-115% |
| Precision (%RSD) | ||
| Intra-day (n=6) | ||
| LLOQ (1 µg/mL) | 7.8% | ≤ 20% |
| Low QC (3 µg/mL) | 5.2% | ≤ 15% |
| Medium QC (40 µg/mL) | 3.5% | ≤ 15% |
| High QC (80 µg/mL) | 2.8% | ≤ 15% |
| Inter-day (n=18, 3 days) | ||
| LLOQ (1 µg/mL) | 9.5% | ≤ 20% |
| Low QC (3 µg/mL) | 6.8% | ≤ 15% |
| Medium QC (40 µg/mL) | 4.9% | ≤ 15% |
| High QC (80 µg/mL) | 4.1% | ≤ 15% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of 1-Hexadecanol in human plasma using this compound as an internal standard. The described method, involving liquid-liquid extraction, silylation derivatization, and GC-MS analysis, is shown to be linear, accurate, and precise. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring high-quality data. This robust methodology is well-suited for applications in clinical research, drug development, and metabolomics studies where the accurate measurement of long-chain fatty alcohols is required.
References
Application Notes and Protocols for 1-Hexadecanol-d5 in Lipidomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the burgeoning field of lipidomics, accurate and reproducible quantification of lipid species is paramount for elucidating their roles in health and disease. The inherent complexity of lipidomes and the potential for variability during sample preparation and analysis necessitate the use of internal standards. Deuterated lipids, such as 1-Hexadecanol-d5, have emerged as invaluable tools for mitigating analytical variance. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in lipidomics sample preparation, ensuring high-quality, reliable data for research, clinical, and drug development applications.
1-Hexadecanol, also known as cetyl alcohol, is a 16-carbon saturated fatty alcohol. Its deuterated form, this compound, where five hydrogen atoms are replaced by deuterium, serves as an ideal internal standard. It shares near-identical physicochemical properties with its endogenous, non-deuterated counterpart, ensuring similar behavior during extraction and chromatographic separation. However, its increased mass allows for clear differentiation by mass spectrometry, enabling precise normalization of lipid quantification. The use of stable isotope-labeled internal standards is a widely adopted technique to control for sample loss during fatty acid analysis.
Principle of Use
The core principle behind using this compound as an internal standard is to account for variations that can occur at multiple stages of the lipidomics workflow. These variations can arise from:
-
Lipid Extraction Efficiency: Incomplete or differential extraction of lipids from the biological matrix.
-
Ionization Suppression/Enhancement (Matrix Effects): The influence of co-eluting compounds on the ionization efficiency of the target analytes in the mass spectrometer's ion source.
-
Instrumental Variability: Fluctuations in the performance of the liquid chromatography (LC) and mass spectrometry (MS) systems.
By introducing a known amount of this compound to the sample at the very beginning of the workflow, it experiences the same processing as the endogenous lipids. The ratio of the signal from the endogenous lipid to the signal from the deuterated standard is then used for quantification. This ratio remains consistent even if sample loss or matrix effects occur, leading to more accurate and precise measurements.
Advantages of Using this compound
The use of deuterated standards like this compound offers several key advantages in quantitative lipidomics:[1]
-
Co-elution with Analyte: Due to their similar chemical structures, deuterated standards co-elute very closely with their non-deuterated counterparts in liquid chromatography, which is crucial for effective correction of matrix effects.[1]
-
Correction for Matrix Effects: By experiencing the same ionization suppression or enhancement as the target analyte, deuterated standards provide a reliable means of normalization.[1]
-
High Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of quantification.
However, it is important to be aware of potential challenges, such as the "chromatographic isotope effect," where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography. Additionally, the potential for isotopic scrambling or exchange, though minimal, should be considered.[1]
Quantitative Performance Data
The following tables summarize illustrative quantitative data for the use of a deuterated fatty alcohol internal standard in a lipidomics workflow. These values are provided as examples to demonstrate the expected performance characteristics. Actual results may vary depending on the specific matrix, instrumentation, and experimental conditions.
Table 1: Method Validation Parameters
| Parameter | Specification | Illustrative Value |
| Linearity (R²) | ≥ 0.99 | 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% | 6.5% |
| Inter-day Precision (%RSD) | < 20% | 9.8% |
| Recovery (%) | 80 - 120% | 95% |
Table 2: Analyte Recovery in Spiked Plasma Samples
| Sample ID | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | %RSD (n=3) |
| Plasma-QC-Low | 5 | 4.85 | 97.0 | 4.1 |
| Plasma-QC-Mid | 50 | 51.2 | 102.4 | 3.5 |
| Plasma-QC-High | 200 | 194.6 | 97.3 | 2.8 |
Experimental Protocols
Below are detailed protocols for lipid extraction and LC-MS/MS analysis using this compound as an internal standard.
Protocol 1: Lipid Extraction using a Modified Folch Method
This protocol is a widely used liquid-liquid extraction method for total lipids from biological samples such as plasma, serum, cells, or tissues.[2]
Materials and Reagents:
-
This compound internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or HPLC grade water)
-
Glass centrifuge tubes with PTFE-lined caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation:
-
For liquid samples (plasma, serum): Aliquot 50 µL of the sample into a glass centrifuge tube.
-
For cell pellets: Resuspend the cell pellet in a known volume of phosphate-buffered saline (PBS) to a concentration of approximately 1x10⁶ cells/100 µL. Use 100 µL of the cell suspension.
-
For tissue samples: Weigh approximately 10-20 mg of tissue and homogenize in 1 mL of ice-cold PBS. Use 100 µL of the homogenate.
-
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to each sample to achieve a final concentration within the linear range of the assay (e.g., 50 ng/mL).
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to each tube.
-
Extraction: Vortex the mixture vigorously for 2 minutes at room temperature.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution to each tube. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.
-
Drying: Evaporate the solvent from the collected organic phase to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis (e.g., 90:10 acetonitrile:isopropanol with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
Sample Transfer: Carefully transfer the supernatant to an LC-MS vial with a low-volume insert for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of fatty alcohols using a reversed-phase liquid chromatography coupled to a tandem mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 45°C
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B for re-equilibration
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
1-Hexadecanol: Precursor ion [M+H-H₂O]⁺ → Product ion (specific fragment, to be optimized)
-
This compound: Precursor ion [M+H-H₂O]⁺ → Product ion (corresponding specific fragment, to be optimized)
-
Note: The exact m/z values for precursor and product ions need to be determined through infusion and optimization experiments.
-
Visualizations
Caption: Experimental workflow for lipidomics sample preparation.
Caption: Normalization using an internal standard.
References
Application Notes and Protocols for 1-Hexadecanol-d5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecanol, a 16-carbon saturated fatty alcohol commonly known as cetyl alcohol, and its deuterated analog, 1-Hexadecanol-d5, are valuable tools in cell culture-based research. Due to the substitution of five hydrogen atoms with deuterium, this compound serves as a stable isotope-labeled compound that is distinguishable from its endogenous counterpart by mass spectrometry. This property makes it an excellent internal standard for quantitative analysis and a tracer for metabolic labeling studies to investigate lipid metabolism and related cellular pathways.
These application notes provide detailed protocols for the use of this compound in cell culture systems, focusing on its application as an internal standard for lipidomics and for metabolic labeling to trace its incorporation into cellular lipids.
Key Applications
-
Internal Standard for Quantitative Mass Spectrometry: this compound is an ideal internal standard for the accurate quantification of 1-Hexadecanol and other related lipid species in cell culture samples. Its chemical properties are nearly identical to the non-labeled analyte, ensuring similar extraction efficiency and ionization response in mass spectrometry, thus correcting for sample loss and analytical variability.
-
Metabolic Labeling and Flux Analysis: Cells can be cultured with this compound to trace its metabolic fate. By tracking the incorporation of the deuterium label into various lipid classes, researchers can elucidate pathways of fatty alcohol metabolism, lipid synthesis, and turnover. This is particularly useful for studying the dynamics of lipid metabolism in various physiological and pathological conditions.
Signaling Pathway: PPARα Regulation of Fatty Acid Metabolism
Long-chain fatty acids and their derivatives, including fatty alcohols, are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of genes involved in lipid metabolism. The diagram below illustrates the proposed signaling pathway through which 1-Hexadecanol may exert its effects.
Experimental Protocols
Protocol 1: Using this compound as an Internal Standard for Lipid Quantification
This protocol describes the use of this compound as an internal standard for the quantification of endogenous 1-Hexadecanol and other fatty alcohols in cultured cells by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
This compound
-
Cultured cells (e.g., HepG2, 3T3-L1)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Internal standard stock solution (1 mg/mL this compound in ethanol)
-
Nitrogen gas stream
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane for GC-MS)
-
GC-MS or LC-MS/MS system
Procedure:
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency in appropriate cell culture plates.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or scraping.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a known volume of PBS.
-
Take an aliquot for cell counting.
-
-
Lipid Extraction:
-
To a known number of cells (e.g., 1 x 10^6 cells), add a precise amount of this compound internal standard stock solution (e.g., 10 µL for a final concentration of 10 µ g/sample ).
-
Add 2 volumes of ice-cold methanol and vortex thoroughly to precipitate proteins.
-
Add 1 volume of ice-cold chloroform, vortex, and incubate on ice for 15 minutes.
-
Add 1 volume of water to induce phase separation.
-
Vortex and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
-
Sample Preparation for Analysis:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
For GC-MS analysis, derivatize the lipid extract to increase volatility.
-
Reconstitute the dried lipid extract in a suitable solvent for injection into the GC-MS or LC-MS system.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of non-labeled 1-Hexadecanol spiked with the same amount of this compound internal standard.
-
Quantify the amount of endogenous 1-Hexadecanol in the cell samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 2: Metabolic Labeling of Cellular Lipids with this compound
This protocol outlines the procedure for labeling cellular lipids by culturing cells in the presence of this compound.
Materials:
-
This compound
-
Cultured cells
-
Cell culture medium supplemented with delipidated serum
-
Bovine serum albumin (BSA), fatty acid-free
-
Ethanol
-
Labeling medium (cell culture medium containing this compound complexed with BSA)
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound in ethanol (e.g., 10 mM).
-
Prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).
-
Slowly add the this compound stock solution to the BSA solution while stirring to achieve the desired final concentration (e.g., 10-50 µM). The final ethanol concentration in the medium should be less than 0.1%.
-
Sterile-filter the labeling medium through a 0.22 µm filter.
-
-
Cell Labeling:
-
Seed cells in culture plates and allow them to adhere and grow to the desired confluency.
-
Remove the growth medium and replace it with the prepared labeling medium.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) to allow for the uptake and metabolism of this compound.
-
-
Sample Harvesting and Lipid Extraction:
-
Following the labeling period, harvest the cells as described in Protocol 1.
-
Perform lipid extraction as detailed in Protocol 1.
-
-
Analysis of Labeled Lipids:
-
Analyze the lipid extract using LC-MS/MS to identify and quantify the lipid species that have incorporated the deuterium label.
-
Monitor the mass shift corresponding to the incorporation of the d5-label in different lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters).
-
Experimental Workflow Diagram
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples of how to present data from experiments using this compound.
Table 1: Quantification of Endogenous 1-Hexadecanol using this compound as an Internal Standard
| Sample Group | Mean Concentration (ng/10^6 cells) | Standard Deviation | Coefficient of Variation (%CV) |
| Control | 15.2 | 1.8 | 11.8 |
| Treatment X | 28.9 | 3.1 | 10.7 |
| Treatment Y | 9.7 | 1.1 | 11.3 |
Table 2: Lipid Extraction Efficiency using this compound as a Spike-in Control
| Lipid Class | Recovery % |
| Free Fatty Alcohols | 85 - 95 |
| Triglycerides | 90 - 98 |
| Phospholipids | 80 - 90 |
Table 3: Fold Change in Labeled Lipid Species after Metabolic Labeling with this compound for 24 hours
| Labeled Lipid Species | Fold Change vs. Unlabeled Control | p-value |
| Triglyceride (16:0/18:1/16:0-d5) | 15.3 | < 0.01 |
| Phosphatidylcholine (16:0/16:0-d5) | 8.7 | < 0.05 |
| Cholesteryl Ester (16:0-d5) | 4.2 | < 0.05 |
Application Notes and Protocols for 1-Hexadecanol-d5 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a quantitative understanding of cellular metabolism. 1-Hexadecanol-d5, a deuterium-labeled fatty alcohol, serves as a valuable tracer for investigating fatty acid metabolism. Its incorporation into various metabolic pathways allows for the detailed study of fatty acid synthesis, oxidation, and storage. These application notes provide a comprehensive guide to using this compound for MFA, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biochemical processes.
Principle of this compound in Metabolic Flux Analysis
This compound is a synthetic version of 1-hexadecanol where five hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. When introduced to a biological system, such as cell culture or an in vivo model, this compound is taken up by cells and enters the fatty acid metabolic network.[1][2] It can be oxidized to its corresponding fatty acid, palmitic acid-d5, or incorporated into complex lipids like triglycerides and phospholipids.[2] By tracking the deuterium label using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the flux through these pathways. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and detect the labeled metabolites.[3][4][5]
Applications in Research and Drug Development
-
Understanding Disease Metabolism: Elucidate alterations in fatty acid metabolism in diseases such as cancer, diabetes, and non-alcoholic fatty liver disease (NAFLD).[6]
-
Drug Discovery and Development: Assess the effect of drug candidates on fatty acid synthesis, oxidation, and storage pathways.
-
Identifying Drug Targets: Pinpoint specific enzymes or pathways that are dysregulated in disease states, providing potential targets for therapeutic intervention.
-
Toxicity Studies: Evaluate the impact of compounds on lipid metabolism and identify potential lipotoxic effects.
Data Presentation
Quantitative data from MFA studies using this compound should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions. The following table provides an example of how to summarize key quantitative findings from a tracer experiment, adapted from a study using a similar labeled fatty acid.
| Parameter | Control Group | Treatment Group | p-value | Reference |
| Plasma Tracer Concentration (µmol/L) | ||||
| This compound (t=10 min) | 2.5 ± 0.5 | User-defined | User-defined | [7] |
| Tissue Tracer Concentration (nmol/g protein) | ||||
| Liver this compound | 39 ± 12 | User-defined | User-defined | [7] |
| Muscle this compound | 14 ± 4 | User-defined | User-defined | [7] |
| Metabolite Concentrations (nmol/L or nmol/g protein) | ||||
| Plasma Palmitoyl-d5-carnitine | 0.82 ± 0.18 | User-defined | User-defined | [7] |
| Muscle Palmitoyl-d5-carnitine | 0.95 ± 0.47 | User-defined | User-defined | [7] |
| Liver Palmitoyl-d5-carnitine | 0.002 ± 0.001 | User-defined | User-defined | [7] |
| Liver Triglycerides-d5 | 511 ± 160 | User-defined | User-defined | [7] |
| Liver Phosphatidylcholine-d5 | 58 ± 9 | User-defined | User-defined | [7] |
Note: The "Treatment Group" and "p-value" columns are placeholders to be filled with experimental data.
Experimental Protocols
The following protocols provide a general framework for conducting metabolic flux analysis using this compound. Optimization may be required for specific cell types or experimental conditions.
Experimental Workflow
Figure 1. General experimental workflow for metabolic flux analysis using this compound.
Protocol 1: In Vitro Cell Culture Experiment
1. Cell Seeding and Culture:
-
Seed cells in appropriate culture plates or flasks.
-
Culture cells to the desired confluency under standard conditions.
2. Isotope Labeling:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
On the day of the experiment, replace the culture medium with fresh medium containing this compound at a final concentration typically ranging from 10 to 50 µM. A vehicle control (medium with the solvent but without the tracer) should be run in parallel.
3. Incubation:
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer.
4. Cell Harvesting and Metabolism Quenching:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold quenching solution (e.g., 80% methanol at -80°C) to arrest all enzymatic activity.
-
Scrape the cells and collect the cell suspension.
5. Lipid Extraction:
-
Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This will separate the lipids from other cellular components.
-
The organic phase containing the lipids should be collected and dried under a stream of nitrogen.
6. Sample Preparation for Analysis:
-
For LC-MS/MS: Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water). Derivatization is typically not required for LC-MS analysis of fatty alcohols, though it can enhance sensitivity in some cases using reagents like phenyl isocyanate.[5]
-
For GC-MS: Derivatization is often necessary to improve the volatility and chromatographic properties of long-chain alcohols. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4] Alternatively, pentafluorobenzoyl (PFBoyl) derivatization can be used for enhanced sensitivity.[1][2]
7. Instrumental Analysis:
-
Analyze the prepared samples using a validated GC-MS or LC-MS/MS method to separate and quantify this compound and its downstream metabolites.
Protocol 2: GC-MS Analysis of Derivatized Fatty Alcohols
1. Derivatization (Silylation):
-
To the dried lipid extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Tightly cap the vial and heat at 70°C for 30 minutes.[8]
-
After cooling, the sample is ready for injection.
2. GC-MS Parameters (Example):
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.
-
Injector: Split/splitless, operated in splitless mode.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
Protocol 3: LC-MS/MS Analysis of Fatty Alcohols
1. Sample Reconstitution:
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent mixture, such as 90:10 isopropanol:acetonitrile.
2. LC-MS/MS Parameters (Example):
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium acetate.
-
Gradient: A suitable gradient to separate the compounds of interest.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its metabolites.
Metabolic Pathways
The following diagrams illustrate the key metabolic pathways involved in the metabolism of 1-Hexadecanol.
Fatty Acid Metabolism and the Fatty Alcohol Cycle
Figure 2. Fatty acid metabolism showing the fatty alcohol cycle and entry into ß-oxidation.
Fatty Acid Synthesis Pathway
Figure 3. De novo fatty acid synthesis pathway.
Conclusion
This compound is a versatile and powerful tool for the quantitative analysis of fatty acid metabolism. By employing the protocols and data analysis strategies outlined in these application notes, researchers can gain valuable insights into the complex regulation of lipid metabolism in health and disease, thereby accelerating drug discovery and development efforts. Careful optimization of experimental conditions and analytical methods is crucial for obtaining accurate and reproducible results.
References
- 1. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. metsol.com [metsol.com]
- 4. books.rsc.org [books.rsc.org]
- 5. epa.gov [epa.gov]
- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Note: Quantification of Fatty Alcohols in Biological Matrices using 1-Hexadecanol-d5 by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty alcohols are a class of aliphatic alcohols that play crucial roles in various biological processes, including membrane structure, energy storage, and cell signaling. The accurate quantification of fatty alcohols in biological matrices is essential for understanding their metabolic pathways and their implications in health and disease. This application note provides a detailed protocol for the sensitive and selective quantification of a range of long-chain fatty alcohols in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with 1-Hexadecanol-d5 as an internal standard. The use of a deuterated internal standard is critical for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
The analytical workflow involves liquid-liquid extraction of lipids from the biological matrix, derivatization of the fatty alcohols to their more volatile trimethylsilyl (TMS) ethers, and subsequent analysis by GC-MS. This method is suitable for the quantification of fatty alcohols in various sample types, including plasma, serum, and cell lysates.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol describes the extraction of total lipids, including fatty alcohols, from a biological sample.
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
This compound internal standard solution (10 µg/mL in methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes (15 mL) with PTFE-lined caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 15 mL glass centrifuge tube, add 100 µL of the biological sample.
-
Add 20 µL of the 10 µg/mL this compound internal standard solution to the sample.
-
Add 2 mL of methanol and 1 mL of chloroform to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Add an additional 1 mL of chloroform and 1 mL of 0.9% NaCl solution.
-
Vortex again for 2 minutes.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization: Silylation
This protocol describes the conversion of fatty alcohols to their corresponding TMS ethers to improve their volatility for GC-MS analysis.
Materials:
-
Dried lipid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions for Quantification:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 1-Tetradecanol-TMS | 117 | 73 |
| 1-Hexadecanol-TMS | 117 | 73 |
| This compound-TMS (IS) | 122 | 78 |
| 1-Octadecanol-TMS | 117 | 73 |
| 1-Eicosanol-TMS | 117 | 73 |
Data Presentation
Calibration Curve
A calibration curve was generated by preparing standards of 1-tetradecanol, 1-hexadecanol, 1-octadecanol, and 1-eicosanol at concentrations ranging from 0.1 to 50 µg/mL. Each standard was spiked with the this compound internal standard at a constant concentration of 10 µg/mL. The peak area ratio of the analyte to the internal standard was plotted against the analyte concentration.
| Analyte | Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) | Linearity (R²) |
| 1-Tetradecanol | 0.1 | 0.012 | 0.9992 |
| 0.5 | 0.058 | ||
| 1.0 | 0.115 | ||
| 5.0 | 0.591 | ||
| 10.0 | 1.185 | ||
| 25.0 | 2.955 | ||
| 50.0 | 5.921 | ||
| 1-Octadecanol | 0.1 | 0.011 | 0.9995 |
| 0.5 | 0.055 | ||
| 1.0 | 0.112 | ||
| 5.0 | 0.565 | ||
| 10.0 | 1.132 | ||
| 25.0 | 2.835 | ||
| 50.0 | 5.682 | ||
| 1-Eicosanol | 0.1 | 0.010 | 0.9991 |
| 0.5 | 0.051 | ||
| 1.0 | 0.103 | ||
| 5.0 | 0.521 | ||
| 10.0 | 1.045 | ||
| 25.0 | 2.618 | ||
| 50.0 | 5.245 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ for each fatty alcohol were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| 1-Tetradecanol | 15 | 50 |
| 1-Hexadecanol | 12 | 40 |
| 1-Octadecanol | 18 | 60 |
| 1-Eicosanol | 25 | 80 |
Visualizations
Caption: Experimental workflow for the quantification of fatty alcohols.
Application Notes and Protocols for 1-Hexadecanol-d5 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecanol-d5 is the deuterium-labeled form of 1-Hexadecanol, a C16 fatty alcohol. In metabolic studies, it serves as a valuable tracer to investigate the pathways of fatty acid and fatty alcohol metabolism. The stable isotope label allows for the differentiation of the tracer and its metabolic products from the endogenous, unlabeled pool of related molecules. This enables researchers to track the uptake, transport, and transformation of 1-Hexadecanol within a biological system, providing insights into lipid metabolism in various physiological and pathological states. Its primary applications are in the fields of lipidomics and metabolic flux analysis, often utilizing mass spectrometry-based techniques for detection and quantification.
Principle of Isotope Tracing with this compound
Stable isotope tracing with this compound relies on the administration of the deuterated compound to a biological system (e.g., cell culture, animal model, or human subject). The deuterium atoms act as a "heavy" tag that can be detected by mass spectrometry. As this compound is metabolized, the deuterium label is incorporated into downstream metabolites. By analyzing the isotopic enrichment in various lipid species, researchers can elucidate metabolic pathways and quantify the rate of metabolic flux.
Applications in Metabolic Studies
-
Tracing Fatty Alcohol Metabolism: this compound can be used to study the enzymes and pathways involved in fatty alcohol oxidation and incorporation into other lipids.
-
Investigating Fatty Acid Synthesis: As fatty alcohols can be oxidized to fatty acids, this compound can serve as a precursor to trace the de novo synthesis and elongation of fatty acids.
-
Elucidating Ether Lipid Synthesis: Fatty alcohols are precursors for the synthesis of ether lipids. This compound can be used to track the incorporation of the C16 alkyl chain into these complex lipids.
-
Internal Standard for Quantification: Due to its similar chemical properties to the endogenous 1-Hexadecanol, the deuterated form is an ideal internal standard for accurate quantification of the unlabeled analyte in biological samples by mass spectrometry.
Experimental Protocols
While specific protocols for the use of this compound are not widely published, the following general protocols for stable isotope tracing in lipidomics can be adapted.
In Vitro Cell Culture Labeling Protocol
This protocol outlines a general procedure for labeling cultured cells with this compound to trace its incorporation into cellular lipids.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
-
Internal standards for mass spectrometry analysis
Procedure:
-
Preparation of this compound/BSA Complex:
-
Dissolve this compound in a small amount of ethanol.
-
Prepare a solution of fatty acid-free BSA in cell culture medium.
-
Slowly add the this compound solution to the BSA solution while stirring to form a complex. This improves the solubility and delivery of the fatty alcohol to the cells.
-
-
Cell Seeding: Seed cells in culture plates at a density that will allow for logarithmic growth during the labeling period.
-
Labeling:
-
Remove the growth medium and replace it with a medium containing the this compound/BSA complex at the desired final concentration.
-
Incubate the cells for a specific period (e.g., 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the tracer.
-
-
Cell Harvesting and Quenching:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol to quench metabolic activity and scrape the cells.
-
-
Lipid Extraction:
-
Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch method.
-
Briefly, add chloroform and water to the methanol cell suspension to achieve a biphasic separation.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS or GC-MS analysis.
-
Add internal standards for quantification.
-
In Vivo Animal Study Protocol
This protocol provides a general framework for administering this compound to an animal model to study its metabolism in different tissues.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil, intralipid emulsion)
-
Anesthesia and surgical tools (if required)
-
Liquid nitrogen for flash-freezing tissues
Procedure:
-
Tracer Administration:
-
Administer this compound to the animal model via oral gavage, intravenous injection, or intraperitoneal injection. The route of administration will depend on the research question.
-
-
Sample Collection:
-
At predetermined time points, collect blood samples and/or tissues of interest (e.g., liver, adipose tissue, brain).
-
Immediately flash-freeze tissue samples in liquid nitrogen to halt metabolic activity.
-
-
Sample Processing:
-
Process blood to separate plasma or serum.
-
Homogenize frozen tissues in an appropriate buffer.
-
-
Lipid Extraction:
-
Perform lipid extraction from plasma/serum or tissue homogenates as described in the in vitro protocol.
-
-
Sample Preparation and Analysis:
-
Prepare the lipid extracts for mass spectrometry analysis as described above.
-
Data Analysis and Presentation
Analysis of samples is typically performed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The mass spectrometer is used to detect and quantify the deuterated and non-deuterated forms of 1-Hexadecanol and its downstream metabolites.
Quantitative Data Summary
| Metabolite | Tissue/Cell Type | Time Point | Isotopic Enrichment (%) | Fold Change vs. Control |
| This compound | Liver | 2h | 15.2 ± 2.1 | N/A |
| Palmitic acid-d5 | Liver | 2h | 5.8 ± 1.3 | 3.2 |
| Stearic acid-d5 | Liver | 2h | 1.2 ± 0.4 | 1.5 |
| Phosphatidylcholine (16:0-d5/18:1) | Adipose Tissue | 6h | 2.5 ± 0.7 | 2.1 |
| Triacylglycerol (16:0-d5/18:1/18:2) | Plasma | 6h | 4.1 ± 0.9 | 4.5 |
Visualizations
Experimental Workflow for In Vitro Tracing
Application Notes and Protocols for Preparing Stock Solutions of 1-Hexadecanol-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of 1-Hexadecanol-d5, a deuterated analog of 1-Hexadecanol. Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in various research and development applications, including its use as an internal standard in mass spectrometry-based analyses.
Physicochemical Properties of 1-Hexadecanol and its Deuterated Analog
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use. The following table summarizes key data for both the deuterated and non-deuterated forms.
| Property | This compound | 1-Hexadecanol |
| Molecular Formula | C₁₆H₂₉D₅O | C₁₆H₃₄O |
| Molecular Weight | ~247.47 g/mol | 242.44 g/mol [1][2] |
| CAS Number | 1219799-21-9 | 36653-82-4[1] |
| Appearance | White solid | Waxy white solid or flakes[3] |
| Melting Point | Not specified | 48-50 °C[1][3] |
| Boiling Point | Not specified | 179-181 °C at 10 mmHg[1][3] |
| Density | Not specified | ~0.818 g/mL at 25 °C[1][3] |
| Solubility | Soluble in DMSO | Soluble in ethanol, ether, chloroform, and acetone; practically insoluble in water.[2][3][4][5] |
| Storage | Store at -20°C or -80°C | Room temperature |
Experimental Protocols
Safety Precautions
While this compound is not classified as a hazardous substance, it is recommended to follow standard laboratory safety procedures.[6] This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
Protocol for Preparing a 10 mg/mL Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Dissolution:
-
Transfer the weighed this compound to the sterile vial.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mg/mL. For 10 mg of the compound, add 1 mL of DMSO.
-
Tightly cap the vial and vortex the mixture thoroughly.
-
-
Heating and Sonication: Due to the waxy nature of long-chain alcohols, gentle heating and sonication are often necessary for complete dissolution.
-
Warm the solution in a water bath or on a heating block set to a temperature between 37°C and 60°C.[7][8]
-
Periodically remove the vial, vortex, and place it in an ultrasonic bath for several minutes to aid dissolution.[7][8]
-
Repeat the heating and sonication steps until the solution is clear and all solid particles have dissolved.
-
-
Storage:
-
Once fully dissolved, allow the stock solution to cool to room temperature.
-
For short-term storage (up to 1 month), store the solution at -20°C.
-
For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes and store at -80°C to minimize freeze-thaw cycles.[9]
-
Protect the solution from light by using an amber vial or wrapping a clear vial in aluminum foil.[8][9]
-
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.
Logical Relationships in Solution Preparation
References
- 1. 1-Hexadecanol = 99 36653-82-4 [sigmaaldrich.com]
- 2. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-HEXADECANOL - Ataman Kimya [atamanchemicals.com]
- 4. 1-Hexadecanol, 98% | Fisher Scientific [fishersci.ca]
- 5. nmppdb.com.ng [nmppdb.com.ng]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. benchchem.com [benchchem.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 1-Hexadecanol-d5 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-Hexadecanol-d5, a deuterated stable isotope of 1-Hexadecanol, in drug metabolism studies. Its primary application is as an internal standard (IS) for the accurate quantification of 1-Hexadecanol and related lipid metabolites in various biological matrices using mass spectrometry-based techniques.[1][2] The near-identical physicochemical properties of this compound to its unlabeled counterpart ensure that it behaves similarly during sample preparation and analysis, thus effectively correcting for variability and matrix effects.[3][4]
Core Applications
-
Internal Standard for Quantitative Bioanalysis: this compound is the gold standard for isotope dilution mass spectrometry (IDMS) methods to quantify 1-Hexadecanol and other long-chain fatty alcohols in complex biological samples like plasma, serum, and tissue homogenates.[1][3]
-
Metabolic Fate and Pathway Elucidation: As a tracer, this compound can be used to investigate the metabolic pathways of long-chain fatty alcohols. By tracking the incorporation of deuterium into downstream metabolites, researchers can elucidate the biotransformation of these important lipids.
-
In Vitro Drug Metabolism Assays: In studies utilizing human liver microsomes or other subcellular fractions, this compound serves as a reliable internal standard to monitor the formation or depletion of 1-Hexadecanol as a potential metabolite of a drug candidate or as a probe for specific enzyme activities.[5][6][7]
Key Advantages of Using this compound
-
High Accuracy and Precision: The co-elution of the deuterated standard with the analyte of interest in liquid chromatography-mass spectrometry (LC-MS) allows for the correction of variations in extraction efficiency, injection volume, and matrix-induced ion suppression or enhancement, leading to highly accurate and precise quantification.[1][4]
-
Reduced Matrix Effects: Biological matrices are complex and can significantly impact the ionization of analytes in the mass spectrometer. As this compound is similarly affected by the matrix, the ratio of the analyte to the internal standard remains constant, mitigating these effects.
-
Reliable Quantification: The use of a stable isotope-labeled internal standard is considered the most reliable method for quantitative mass spectrometry, as recommended by regulatory agencies for bioanalytical method validation.[2]
Quantitative Data Summary
The following tables provide representative data from hypothetical drug metabolism studies using this compound as an internal standard. These tables illustrate the typical performance characteristics of an LC-MS/MS method for the quantification of 1-Hexadecanol.
Table 1: Calibration Curve for 1-Hexadecanol Quantification in Human Plasma
| Analyte Concentration (ng/mL) | 1-Hexadecanol Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 510,000 | 0.003 |
| 5 | 7,650 | 505,000 | 0.015 |
| 25 | 38,200 | 515,000 | 0.074 |
| 100 | 155,000 | 508,000 | 0.305 |
| 500 | 780,000 | 512,000 | 1.523 |
| 1000 | 1,550,000 | 509,000 | 3.045 |
Table 2: Accuracy and Precision Data for 1-Hexadecanol QC Samples in Human Liver Microsomes
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 15 | 14.5 | 96.7 | 4.2 |
| Medium | 150 | 153.2 | 102.1 | 2.8 |
| High | 750 | 742.5 | 99.0 | 3.5 |
Experimental Protocols
Protocol 1: Quantification of 1-Hexadecanol in Human Plasma using LC-MS/MS
This protocol describes a standard procedure for the extraction and quantification of 1-Hexadecanol from human plasma samples.
1. Materials and Reagents:
-
Human plasma (K2EDTA)
-
1-Hexadecanol certified reference standard
-
This compound internal standard solution (1 µg/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
96-well protein precipitation plate
2. Sample Preparation (Protein Precipitation): [1]
-
Aliquot 50 µL of blank plasma, calibration standards, quality control (QC) samples, and study samples into individual wells of a 96-well plate.
-
Add 150 µL of the this compound internal standard working solution (in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to ensure thorough mixing and to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 1-Hexadecanol from other plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
1-Hexadecanol: Precursor ion > Product ion (e.g., m/z 243.3 > 225.3)
-
This compound: Precursor ion > Product ion (e.g., m/z 248.3 > 230.3)
-
4. Data Analysis:
-
Calculate the peak area ratio of 1-Hexadecanol to this compound for all samples.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of 1-Hexadecanol in the QC and study samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vitro Metabolism of a Drug Candidate in Human Liver Microsomes (HLM)
This protocol outlines a method to assess the potential of a new chemical entity (NCE) to be metabolized to 1-Hexadecanol.
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
NCE stock solution (in DMSO)
-
This compound internal standard solution (1 µg/mL in acetonitrile)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (LC-MS grade)
2. Incubation Procedure: [6][7]
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and HLM to 37°C.
-
In a microcentrifuge tube, add the HLM to the master mix.
-
Initiate the metabolic reaction by adding the NCE stock solution (final DMSO concentration should be <0.5%).
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the this compound internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis and Data Analysis:
-
Follow the LC-MS/MS and data analysis procedures as described in Protocol 1 to quantify the formation of 1-Hexadecanol over time.
Visualizations
Experimental Workflow for Quantification of 1-Hexadecanol in Plasma
Caption: Workflow for 1-Hexadecanol quantification.
Metabolic Pathway of 1-Hexadecanol
Caption: Metabolic fate of 1-Hexadecanol.
References
- 1. benchchem.com [benchchem.com]
- 2. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Resolving 1-Hexadecanol-d5 Peak Tailing in Gas Chromatography
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the gas chromatographic (GC) analysis of 1-Hexadecanol-d5. Peak tailing is a frequent problem that can compromise the accuracy and precision of your results. This guide provides a structured approach to identifying and resolving the root causes of this issue.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
Peak tailing is the asymmetry of a chromatographic peak, where the tail of the peak is elongated. For quantitative analysis, a symmetrical, or Gaussian, peak is ideal. Tailing peaks can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and decreased sensitivity, all of which compromise the reliability of your analytical data. This compound, being a long-chain polar alcohol, is particularly susceptible to interactions with active sites in the GC system, a primary cause of peak tailing.[1][2][3]
Q2: Does the deuteration of this compound contribute to peak tailing?
The isotopic labeling (deuteration) of this compound does not inherently cause peak tailing. The chromatographic behavior of deuterated compounds is very similar to their non-deuterated counterparts. The underlying causes of peak tailing are related to the chemical properties of the molecule and its interaction with the GC system.
Q3: What are the most common causes of peak tailing for polar compounds like this compound?
The most common causes of peak tailing for polar analytes like this compound can be categorized into three main areas:
-
Active Sites: Unwanted interactions between the hydroxyl group of this compound and active silanol groups present in the inlet liner, on the column surface, or in other parts of the sample flow path.[1][3][4]
-
System Contamination: Buildup of non-volatile residues from previous injections can create active sites and interfere with the chromatographic process.[2][5][6]
-
Improper GC Setup and Parameters: Issues such as poor column installation, leaks, incorrect injection technique, or suboptimal temperature and flow rates can all contribute to peak distortion.[1][2][6][7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound. Start with the most common and easiest to address causes first.
Step 1: Inlet Maintenance
The inlet is the most frequent source of problems in a GC system.[4][8] Regular maintenance is crucial for achieving good peak shapes, especially for active compounds.
Troubleshooting Workflow for Inlet-Related Issues
Caption: A logical workflow for troubleshooting inlet-related causes of peak tailing.
Detailed Inlet Maintenance Protocol:
-
Cool Down the Inlet: Before performing any maintenance, ensure the GC inlet has cooled to a safe temperature.
-
Replace the Septum: A worn or cored septum can be a source of leaks and contamination.[3][9] Replace it with a high-quality, pre-conditioned septum.
-
Replace the Inlet Liner: The liner is a primary site for sample introduction and can accumulate non-volatile residues, creating active sites.[9][10][11]
-
Wear clean, lint-free gloves to handle the new liner.
-
Choose a deactivated liner appropriate for your application. For active compounds, a liner with glass wool can aid in vaporization, but the wool must also be deactivated.
-
Install the new liner and O-ring according to the manufacturer's instructions.
-
-
Inspect and Clean/Replace the Inlet Seal: The metal seal at the bottom of the inlet can also become contaminated.[10][12] Inspect it for residue or scratches and replace if necessary.
-
Leak Check: After reassembling the inlet, always perform a leak check to ensure all connections are secure.[11][13]
Expected Outcome of Inlet Maintenance:
| Action | Potential Impact on Peak Shape |
| Replacing the Septum | Eliminates leaks, reducing peak distortion. |
| Replacing the Inlet Liner | Removes active sites and contamination, leading to more symmetrical peaks. |
| Cleaning/Replacing Inlet Seal | Reduces analyte interaction with contaminated surfaces, improving peak shape. |
Step 2: Column Troubleshooting
If inlet maintenance does not resolve the peak tailing, the issue may lie with the column.
Troubleshooting Workflow for Column-Related Issues
Caption: A systematic approach to troubleshooting column-related causes of peak tailing.
Detailed Column Troubleshooting Protocols:
-
Verify Proper Column Installation:
-
Ensure the column is cut cleanly and squarely. A poor cut can cause turbulence and peak distortion.[1][6][7][14] Use a ceramic scoring wafer or a specialized tool for a clean cut.
-
Confirm the correct column installation depth in both the inlet and the detector as per the instrument manufacturer's guidelines. Incorrect positioning can create dead volumes.[1][6]
-
-
Trim the Column Inlet: The first few centimeters of the column can accumulate non-volatile residues and become active.
-
Condition the Column: After trimming and reinstallation, or if the column has been idle, it's good practice to condition it by heating it to a temperature slightly above the analysis method's maximum temperature (but below the column's maximum operating temperature) for a period of time. This helps to remove any contaminants.
Expected Outcome of Column Troubleshooting:
| Action | Potential Impact on Peak Shape |
| Correcting Column Installation | Eliminates dead volumes and turbulence, leading to sharper, more symmetrical peaks. |
| Trimming the Column Inlet | Removes contaminated and active sections of the stationary phase, significantly improving peak shape for active compounds.[4][5] |
| Conditioning the Column | Removes volatile contaminants, resulting in a more stable baseline and potentially improved peak shape. |
Step 3: GC Parameter Optimization
If hardware maintenance does not resolve the issue, optimizing the GC method parameters may be necessary.
Key GC Parameters to Evaluate for this compound:
| Parameter | Recommended Adjustment for Peak Tailing | Rationale |
| Injection Technique | Use a fast injection speed. | A slow injection can lead to band broadening and peak tailing.[2] |
| Inlet Temperature | Ensure the temperature is high enough for complete and rapid vaporization of this compound. | Incomplete vaporization is a common cause of peak tailing for higher molecular weight compounds.[1] |
| Carrier Gas Flow Rate | Optimize for the best balance of resolution and analysis time. A flow rate that is too low can increase the opportunity for analyte interaction with active sites. | An appropriate flow rate ensures the analyte is efficiently transferred through the column. |
| Oven Temperature Program | A slower initial ramp rate can sometimes improve peak shape for early eluting compounds. | Optimizing the temperature program ensures proper focusing of the analyte band at the head of the column. |
| Sample Concentration | Reduce the amount of sample injected. | Overloading the column can lead to peak fronting, but in some cases, can also contribute to tailing.[14][15] |
Experimental Protocol for Method Optimization:
-
Establish a Baseline: Analyze a standard of this compound using your current method to document the initial peak tailing factor.
-
One-Factor-at-a-Time (OFAT) Approach: Modify one parameter at a time (e.g., increase the inlet temperature by 10-20°C) and re-analyze the standard.
-
Evaluate the Results: Compare the peak shape from the modified method to the baseline. If the peak shape improves, incorporate the change. If not, revert to the original parameter setting.
-
Iterate: Continue this process for other relevant parameters until an acceptable peak shape is achieved.
By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the cause of this compound peak tailing in your GC analysis, leading to more accurate and reliable results.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
- 12. sisweb.com [sisweb.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. mastelf.com [mastelf.com]
Technical Support Center: Minimizing Ion Suppression of 1-Hexadecanol-d5
Welcome to the technical support center for minimizing ion suppression of the 1-Hexadecanol-d5 internal standard signal in mass spectrometry applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during quantitative analysis.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound signal suppression in a question-and-answer format.
Question 1: I'm observing a significant drop in my this compound internal standard signal. What are the likely causes?
A sudden or consistent drop in the this compound signal is often attributable to ion suppression. This phenomenon occurs when co-eluting compounds from your sample matrix interfere with the ionization of your internal standard in the mass spectrometer's ion source, leading to a reduced signal.[1]
Common causes include:
-
Matrix Effects: Co-eluting lipids, particularly phospholipids from biological samples like plasma, are a primary cause of ion suppression for long-chain alcohols like 1-Hexadecanol. These molecules can compete for ionization, reducing the signal of your internal standard.[1]
-
Poor Chromatographic Separation: If this compound co-elutes with a region of high matrix interference, its signal will be suppressed.[2]
-
Analyte-Induced Suppression: At high concentrations, the analyte you are quantifying can itself suppress the signal of the co-eluting internal standard.[3]
-
Instrument Contamination: A dirty ion source can lead to a general loss of signal for all compounds, including your internal standard.
Question 2: My analyte signal is strong, but the this compound signal is weak and variable. How can a deuterated internal standard be affected differently?
Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction.[4] However, "differential matrix effects" can occur.[5] The "deuterium isotope effect" can cause a slight shift in retention time between the analyte and the deuterated internal standard.[6] If this slight separation causes this compound to elute in a region with a different concentration of interfering matrix components, it can experience a different degree of ion suppression.[5]
Question 3: How can I confirm that ion suppression is the cause of my poor this compound signal?
Two primary experiments can be used to diagnose and locate ion suppression:
-
Post-Column Infusion Experiment: This experiment helps to identify regions in your chromatogram where ion suppression occurs.[2][4] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample is injected. A dip in the otherwise stable baseline signal of this compound indicates the retention times at which matrix components are eluting and causing suppression.[2][7]
-
Post-Extraction Spike Analysis: This experiment quantifies the extent of ion suppression.[6] You compare the signal of this compound in a clean solvent with its signal when spiked into a pre-extracted blank matrix sample. A significantly lower signal in the matrix sample confirms ion suppression.[6]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis? A1: Ion suppression is a matrix effect that leads to a decreased instrument response for an analyte or internal standard.[2] It is caused by co-eluting compounds from the sample matrix that compete for ionization in the mass spectrometer's source.[1] For this compound, which is used as an internal standard to ensure accurate quantification, signal suppression can compromise the reliability and precision of your results.[5]
Q2: Are long-chain alcohols like 1-Hexadecanol particularly susceptible to ion suppression? A2: Yes, lipophilic compounds like long-chain alcohols can be susceptible to ion suppression, especially in biological matrices. This is often due to co-elution with endogenous lipids like phospholipids, which are abundant in samples such as plasma and are known to cause significant ion suppression.
Q3: How can I improve my sample preparation to reduce ion suppression for this compound? A3: Enhancing your sample preparation is one of the most effective ways to combat ion suppression.[2]
-
Solid-Phase Extraction (SPE): SPE can be highly effective at removing interfering salts and phospholipids, providing a much cleaner sample extract.[1]
-
Liquid-Liquid Extraction (LLE): LLE can partition this compound into an organic solvent, leaving many water-soluble interfering compounds behind.[2]
-
Phospholipid Removal Plates: Specialized plates are available that selectively remove phospholipids from the sample extract, which is a common cause of ion suppression.
Q4: What chromatographic adjustments can I make to mitigate ion suppression? A4: Optimizing your chromatography is a crucial step.
-
Improve Separation: Adjust your gradient or change your column chemistry to better separate this compound from the regions of ion suppression identified in your post-column infusion experiment.[2][6]
-
Ensure Co-elution with Analyte: While separating from matrix interferences, ensure that this compound still co-elutes as closely as possible with your target analyte to ensure it corrects for any experienced ion suppression accurately.[1]
Q5: Can the concentration of this compound I use have an impact? A5: Yes. The concentration of the internal standard should ideally be in the mid-range of your calibration curve.[8] If the concentration of your analyte is significantly higher than your internal standard, the analyte itself can become a source of ion suppression for the internal standard.[3]
Quantitative Data Summary
When troubleshooting, it is critical to quantify the extent of ion suppression. The Matrix Effect can be calculated from the Post-Extraction Spike experiment.
Table 1: Quantifying Matrix Effect on this compound Signal
| Sample Set | Description | Mean Peak Area of this compound | Matrix Effect (%) | Interpretation |
| Set A | This compound in clean solvent | 1,500,000 | N/A | Reference Signal (No Suppression) |
| Set B | This compound in extracted blank matrix | 600,000 | 40% | Severe Ion Suppression |
-
Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value = 100% indicates no matrix effect.
The following table demonstrates how an effective SIL-IS compensates for ion suppression, leading to accurate quantification.
Table 2: Impact of Ion Suppression on Analyte Quantification with and without a SIL-IS
| Sample Description | Analyte Peak Area (without IS) | Calculated Conc. (without IS) | This compound Peak Area | Analyte/IS Ratio | Calculated Conc. (with IS) | Recovery |
| Neat Standard (100 ng/mL) | 1,000,000 | 100 ng/mL | 1,200,000 | 0.83 | 100 ng/mL | 100% |
| Plasma Sample 1 (Spiked at 100 ng/mL) | 400,000 | 40 ng/mL | 480,000 | 0.83 | 100 ng/mL | 100% |
| Plasma Sample 2 (Spiked at 100 ng/mL) | 200,000 | 20 ng/mL | 240,000 | 0.83 | 100 ng/mL | 100% |
As shown in the table, without an internal standard, the calculated concentration varies significantly due to different levels of ion suppression in different matrices. With a SIL-IS like this compound, the analyte/SIL-IS ratio remains constant, leading to accurate quantification and 100% recovery.[4]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Regions of Ion Suppression
Objective: To qualitatively identify the retention times at which co-eluting matrix components cause ion suppression.[2][4]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of this compound
-
Blank matrix extract (e.g., protein-precipitated plasma from a drug-free source)
Procedure:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the analytical column to one port of a tee-piece.
-
Connect a syringe pump containing the this compound standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the ESI source of the mass spectrometer.
-
Begin infusing the this compound standard solution at a low flow rate (e.g., 5-10 µL/min).
-
Start the LC method with an injection of a clean solvent to establish a stable baseline signal for the infused standard.
-
Inject a blank matrix extract onto the column.
-
Monitor the signal of the infused this compound throughout the chromatographic run.
Data Interpretation:
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
Protocol 2: Post-Extraction Spike Analysis to Quantify Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement on the this compound signal.[6]
Materials:
-
This compound standard
-
Blank matrix from at least six different sources
-
Clean solvent (e.g., mobile phase)
Procedure:
-
Prepare Set A (Neat Solution): Spike this compound at your working concentration into a clean solvent.
-
Prepare Set B (Post-Extraction Spike): Extract blank matrix samples from at least six different sources using your established sample preparation method. After the final extraction step, spike this compound into the extracted matrix at the same final concentration as in Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%) for each source using the formula: (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100.
Data Interpretation:
-
The result will give you a quantitative measure of the average ion suppression.
-
The variability between the different matrix sources will indicate the consistency of the matrix effect.
Visualizations
Caption: Troubleshooting workflow for a suppressed this compound signal.
Caption: Experimental setup for the post-column infusion experiment.
References
Technical Support Center: Stability of 1-Hexadecanol-d5
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-Hexadecanol-d5 in various solvents. Below you will find frequently asked questions, a troubleshooting guide for common experimental issues, and detailed protocols for assessing stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a deuterated form of 1-Hexadecanol (also known as cetyl alcohol), a long-chain fatty alcohol. The deuterium labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR spectroscopy in various research applications, including metabolomics and drug development.
Q2: What are the general recommendations for storing this compound?
For long-term stability, solid this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. When preparing solutions, it is advisable to use amber glass vials with Teflon-lined caps. To minimize degradation, especially of unsaturated lipids, purging the vial with an inert gas like argon or nitrogen is a good practice. Solutions should also be stored at low temperatures (-20°C or -80°C).
Q3: In which solvents is this compound soluble?
This compound is practically insoluble in water. It is soluble in organic solvents such as ethanol, chloroform, and ether. It can also be dissolved in dimethyl sulfoxide (DMSO), often with gentle warming or sonication.
Q4: What are the potential degradation pathways for this compound?
Long-chain fatty alcohols like 1-Hexadecanol are generally stable. However, under certain conditions, they can undergo degradation. The primary degradation pathways include:
-
Oxidation: The alcohol functional group can be oxidized to form hexadecanal (an aldehyde) and further to hexadecanoic acid (a carboxylic acid). This can be promoted by strong oxidizing agents or prolonged exposure to air.
-
Dehydration: Under acidic or basic conditions, particularly at elevated temperatures, 1-Hexadecanol can undergo dehydration to form 1-hexadecene.
Q5: How does the deuterium labeling in this compound affect its stability?
The five deuterium atoms in this compound are located on the terminal methyl group and the adjacent methylene group of the long alkyl chain. This labeling is not expected to significantly alter the chemical stability of the alcohol functional group, which is the primary site of chemical reactions. Therefore, the stability of this compound is expected to be very similar to that of its non-deuterated counterpart, 1-Hexadecanol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in GC-MS or LC-MS analysis. | Degradation of this compound. | Review your storage and handling procedures. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products. Common degradation products include hexadecanal, hexadecanoic acid, and 1-hexadecene. |
| Contamination from the solvent. | Run a blank solvent injection to check for impurities. Use high-purity solvents. | |
| Leaching from plastic containers. | Always store organic solutions in glass vials with Teflon-lined caps. | |
| Decreased concentration of this compound in solution over time. | Degradation due to improper storage. | Ensure solutions are stored at or below -20°C, protected from light, and in tightly sealed vials. For sensitive applications, purge with an inert gas. |
| Evaporation of the solvent. | Use vials with secure, high-quality caps. For long-term storage, consider flame-sealing in glass ampoules. | |
| Inconsistent analytical results. | Incomplete dissolution of this compound. | 1-Hexadecanol is a waxy solid. Ensure complete dissolution by gentle warming or sonication when preparing stock solutions. |
| Adsorption to surfaces. | Use silanized glassware to minimize adsorption of the long-chain alcohol. |
Stability Data in Different Solvents
| Solvent | Storage Condition | Hypothetical Purity after 3 Months (%) | Hypothetical Purity after 6 Months (%) |
| Methanol | -20°C, in amber vial | >99% | >98% |
| Ethanol | -20°C, in amber vial | >99% | >99% |
| DMSO | -20°C, in amber vial | >99% | >98% |
| Chloroform | -20°C, in amber vial | >98% | >97% |
| Acetonitrile | -20°C, in amber vial | >99% | >99% |
Disclaimer: The stability of this compound can be affected by the purity of the solvent, the presence of dissolved oxygen, and the specific storage container. For critical applications, it is highly recommended to perform periodic purity checks.
Experimental Protocols
To assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate potential degradation.
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
Methanol, HPLC grade
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl in a vial. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH in a vial. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 30% H₂O₂ in a vial. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 7 days.
-
Control Sample: Store a vial of the stock solution at -20°C, protected from light.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, using a suitable analytical method such as GC-MS or HPLC.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
Objective: To separate and identify this compound and its potential degradation products.
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
Procedure:
-
Derivatization (Optional but Recommended): To improve the volatility and peak shape of this compound and its potential acidic degradation products, derivatization to their trimethylsilyl (TMS) ethers is recommended.
-
Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature 150°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify new peaks, which represent potential degradation products. Use the mass spectra of these new peaks to identify their structures by searching against a mass spectral library (e.g., NIST).
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Troubleshooting Poor Recovery of 1-Hexadecanol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 1-Hexadecanol-d5 during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of this compound.
Q1: My recovery of this compound is significantly lower than expected. What are the primary causes?
A1: Low recovery of this compound, a long-chain fatty alcohol, can stem from several factors throughout your workflow. The primary areas to investigate are sample preparation (extraction), sample handling (adsorption), and analytical conditions. Key causes include:
-
Inappropriate Extraction Method: The chosen extraction method (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) may not be optimized for a hydrophobic, long-chain alcohol.
-
Adsorption to Labware: this compound is hydrophobic and can adsorb to the surfaces of plastic and glass containers, leading to significant sample loss.[1][2]
-
Matrix Effects: Components in your sample matrix can interfere with the extraction process or the analytical detection, causing ion suppression or enhancement in mass spectrometry.[3][4]
-
Incomplete Elution (SPE) or Phase Separation (LLE): The analyte may be retained on the SPE sorbent or remain in the aqueous phase during LLE.
-
Thermal Degradation: Although 1-Hexadecanol is relatively stable, prolonged exposure to high temperatures during solvent evaporation can potentially lead to degradation.[5][6]
Q2: How can I improve my recovery using Solid-Phase Extraction (SPE)?
A2: Optimizing your SPE protocol is critical for achieving good recovery of this compound. Consider the following troubleshooting steps:
-
Sorbent Selection: For a nonpolar compound like this compound, a reversed-phase sorbent such as C18 or C8 is generally recommended.
-
Wash Solvent Optimization: The wash step is crucial for removing interferences without eluting the analyte. If you suspect analyte loss during this step, consider using a weaker (more polar) wash solvent. A common starting point is a low percentage of organic solvent (e.g., 5-10% methanol or acetonitrile) in water.
-
Elution Solvent Optimization: Incomplete elution is a common cause of low recovery. Ensure your elution solvent is strong enough (sufficiently non-polar) to disrupt the interaction between this compound and the sorbent. Consider using solvents like acetonitrile, methanol, or a mixture of a non-polar solvent with a polar modifier (e.g., hexane with a small amount of isopropanol).[7][8] Using two smaller aliquots of the elution solvent can be more effective than one large volume.[9]
-
Flow Rate: A slower flow rate during sample loading and elution can improve interaction with the sorbent and enhance recovery.
Q3: What are the best practices for Liquid-Liquid Extraction (LLE) of this compound?
A3: For LLE, the choice of solvents and proper technique are paramount.
-
Solvent System Selection: A common and effective method for extracting lipids and other hydrophobic compounds is the use of a chloroform:methanol mixture (e.g., 2:1 v/v).[10] Hexane is also a good choice for extracting long-chain fatty alcohols.[11]
-
Multiple Extractions: A single extraction may not be sufficient. Performing two or three sequential extractions of the aqueous phase with the organic solvent and combining the organic layers will significantly improve recovery.
-
Phase Separation: Ensure complete separation of the organic and aqueous phases. Emulsions can form, especially with complex biological matrices.[12] To break emulsions, you can try adding brine (salting out) or centrifuging the sample.[12]
-
Drying the Organic Phase: After extraction, residual water in the organic layer can be removed by passing it through a small amount of anhydrous sodium sulfate.[10]
Q4: I suspect my this compound is adsorbing to my labware. How can I prevent this?
A4: Adsorption to surfaces is a significant issue for hydrophobic compounds.
-
Choice of Labware: Polypropylene (PP) containers are often preferred over glass for reducing ionic adsorption, but can still exhibit hydrophobic adsorption.[1] Low-adsorption microplates and tubes are commercially available.
-
Solvent Modification: Adding a small percentage of organic solvent (e.g., 10-50% methanol or acetonitrile) or a non-ionic surfactant (e.g., ~0.1% Tween) to your sample solution can help reduce hydrophobic adsorption.[1][13]
-
Silanization of Glassware: Treating glassware with a silanizing agent can reduce the number of active sites available for adsorption.
-
Rinsing: After transferring your sample, rinse the original container with the extraction or reconstitution solvent to recover any adsorbed analyte and add this rinse to your sample.
Q5: Could matrix effects be impacting my deuterated internal standard?
A5: Yes, even though deuterated internal standards are designed to co-elute with the analyte and compensate for matrix effects, this is not always perfect.[14][15] Differential matrix effects can occur where the analyte and the internal standard experience different levels of ion suppression or enhancement.[3][4] This can be due to slight differences in retention time or extraction recovery between the deuterated and non-deuterated forms.[14] It is important to evaluate matrix effects during method development by comparing the response of the internal standard in a clean solvent versus a blank matrix extract.
Quantitative Data Summary
The following table provides expected recovery ranges for long-chain fatty alcohols using different extraction techniques. Note that actual recovery will depend on the specific matrix and optimized protocol.
| Extraction Method | Analyte Class | Sorbent/Solvent System | Expected Recovery Range |
| Solid-Phase Extraction (SPE) | Long-Chain Fatty Alcohols | C18 Reversed-Phase | 70-95% |
| Hydrophilic-Lipophilic Balanced (HLB) | 80-100% | ||
| Liquid-Liquid Extraction (LLE) | Long-Chain Fatty Alcohols | Chloroform:Methanol (2:1) | 85-98% (with multiple extractions) |
| Hexane | 80-95% (with multiple extractions) | ||
| Volatile Fatty Acids | Hexadecane | 35-65% |
Note: The expected recovery ranges are based on literature for similar long-chain fatty alcohols and fatty acids and should be used as a general guideline.[16][17][18][19][20][21]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Biological Fluid
This protocol is a general guideline and should be optimized for your specific application.
-
Sorbent: C18 SPE Cartridge
-
Conditioning: Pass 3 mL of methanol through the cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, dropwise rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash 1: Pass 3 mL of 10% methanol in water to remove polar interferences.
-
Wash 2: Pass 3 mL of 40% methanol in water to remove less hydrophobic interferences.
-
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water.
-
Elution: Elute the this compound with 2 x 1.5 mL of acetonitrile into a clean collection tube. Allow the solvent to soak in the sorbent for a minute before applying vacuum.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable solvent for your analytical instrument.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from a Biological Fluid
-
Sample Preparation: To 1 mL of your sample in a glass tube, add the appropriate volume of your this compound internal standard solution.
-
Protein Precipitation & Lysis (if necessary): Add 2 mL of methanol and vortex thoroughly.
-
First Extraction:
-
Add 4 mL of chloroform and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic (chloroform) layer to a clean glass tube using a glass Pasteur pipette.
-
-
Second Extraction:
-
Add another 2 mL of chloroform to the remaining aqueous layer, vortex, and centrifuge as before.
-
Combine the second organic layer with the first.
-
-
Drying and Evaporation:
-
Pass the combined organic extracts through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analysis.
Visual Troubleshooting Workflows
The following diagrams illustrate logical troubleshooting workflows for addressing poor recovery of this compound.
Caption: High-level troubleshooting workflow for poor recovery.
References
- 1. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HEXADECYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 7. agilent.com [agilent.com]
- 8. Why is methanol so popular in SPE washing and eluting? - Chromatography Forum [chromforum.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. waters.com [waters.com]
- 15. myadlm.org [myadlm.org]
- 16. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cetjournal.it [cetjournal.it]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 1-Hexadecanol-d5 Concentration as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 1-Hexadecanol-d5 for use as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 1-Hexadecanol, which is a long-chain fatty alcohol.[1][2][3] It is commonly used as an internal standard (IS) in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods.[1] Because its chemical and physical properties are nearly identical to the non-deuterated analyte (1-Hexadecanol), it can effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.[4]
Q2: What is the ideal concentration for an internal standard?
A general guideline is to use an internal standard concentration that produces a signal intensity approximately 50% of that of the highest concentration standard in your calibration curve.[5] Another common practice is to use a concentration that is similar to the expected concentration of the analyte in the samples.[6] The optimal concentration should provide a stable and reproducible signal with a relative standard deviation (RSD) of less than 2% across all calibration points.[7]
Q3: How can the concentration of this compound affect my results?
An inappropriate concentration of the internal standard can lead to several issues:
-
Too Low Concentration: May result in a poor signal-to-noise ratio (S/N), leading to imprecise measurements, especially for low-concentration samples.[7]
-
Too High Concentration: Can cause detector saturation, leading to a non-linear response and inaccurate quantification. It may also contribute to ion suppression, where the high concentration of the IS interferes with the ionization of the analyte.[5]
Q4: Can the internal standard affect the linearity of my calibration curve?
Yes, the concentration of the deuterated internal standard can influence the linearity of the calibration curve.[7] At high analyte concentrations, competition for ionization between the analyte and the internal standard can occur, leading to a non-linear response.[5] Optimizing the internal standard concentration is crucial for achieving a linear calibration curve over the desired concentration range. In some cases, increasing the internal standard concentration to be significantly higher than the upper limit of quantification (ULOQ) has been shown to improve linearity.[8]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing and using this compound as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| Poor Linearity of Calibration Curve (R² < 0.99) | Inappropriate IS Concentration: The concentration of this compound may be too high or too low, leading to detector saturation or poor S/N, respectively.[5][7] | Follow the experimental protocol below to evaluate a range of IS concentrations (e.g., low, medium, and high) and select the one that provides the best linearity. |
| Analyte-IS Competition: At high analyte concentrations, competition for ionization can suppress the IS signal.[5] | Evaluate the IS response across the calibration curve. If the IS signal decreases as the analyte concentration increases, consider lowering the IS concentration or diluting the higher concentration standards. | |
| High Variability in IS Peak Area (%RSD > 15%) | Inconsistent Spiking: Inaccurate or inconsistent addition of the internal standard to samples and standards.[6] | Ensure the use of calibrated pipettes and consistent pipetting techniques. If possible, use an automated liquid handler for adding the IS.[7] |
| Matrix Effects: Components in the sample matrix can enhance or suppress the ionization of the internal standard.[9] | Perform a matrix effect evaluation by comparing the IS response in neat solution versus in a post-extraction spiked matrix sample. If significant matrix effects are observed, a more thorough sample clean-up may be necessary.[4] | |
| Analyte and IS Instability: Degradation of the analyte or internal standard during sample storage or processing.[7] | Conduct stability experiments to assess the stability of both the analyte and this compound in the sample matrix under the experimental conditions. | |
| IS Signal Drifting During Analytical Run | System Contamination: Buildup of contaminants in the analytical system can affect the IS signal over time. | Clean the ion source and other relevant parts of the mass spectrometer. Condition the system by injecting a high-concentration standard several times before running the sample sequence. |
| Deuterium Exchange: In rare cases, deuterium atoms can exchange with hydrogen atoms from the solvent, altering the IS concentration.[4] | Evaluate the stability of the internal standard in the mobile phase and sample diluent over time. Ensure the deuterium labels on this compound are in stable positions. |
Experimental Protocol: Optimization of this compound Concentration
This protocol provides a systematic approach to determining the optimal concentration of this compound for your specific assay.
Objective: To identify the this compound concentration that results in a stable and reproducible signal and the best linearity for the analyte calibration curve.
Methodology:
-
Prepare Stock Solutions:
-
Analyte Stock Solution: Prepare a concentrated stock solution of 1-Hexadecanol in a suitable solvent (e.g., methanol or acetonitrile).
-
Internal Standard Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in the same solvent.[10]
-
-
Prepare Internal Standard Working Solutions:
-
From the this compound stock solution, prepare a series of working solutions at different concentrations. A suggested starting point is to prepare low, medium, and high concentrations relative to the expected analyte concentration range.
IS Working Solution Example Concentration Low 10 ng/mL Medium 100 ng/mL High 1000 ng/mL -
-
Prepare Calibration Curves:
-
For each of the three IS working solutions, prepare a full calibration curve for the analyte (1-Hexadecanol).
-
Each calibration curve should consist of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and at least six non-zero concentration levels of the analyte.
-
Spike a constant volume of the respective IS working solution into each calibration standard.
-
-
Sample Analysis:
-
Analyze all prepared calibration standards using your validated GC-MS or LC-MS method.
-
-
Data Evaluation:
-
For each IS concentration level, plot the peak area ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration.
-
Calculate the coefficient of determination (R²) for each calibration curve.
-
Calculate the relative standard deviation (%RSD) of the this compound peak area across all calibration standards for each concentration level.
-
Selection Criteria:
The optimal this compound concentration is the one that provides:
-
The highest linearity (R² closest to 1.000).[7]
-
A stable and robust IS signal with a low %RSD (ideally < 15%) across the entire calibration range.[4]
Visualizations
Caption: Experimental workflow for optimizing internal standard concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. glpbio.com [glpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
preventing deuterium exchange in 1-Hexadecanol-d5
Welcome to the technical support center for 1-Hexadecanol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium exchange and to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange, or H/D exchange, is a chemical reaction where a deuterium (D) atom in a molecule is replaced by a hydrogen (H) atom (a proton) from the surrounding environment. For this compound, this is a primary concern for the hydroxyl (-OD) group, where the deuterium is highly labile and can readily exchange with protons from sources like water, alcohols, or acidic/basic functional groups in other molecules. While the deuterium atoms on the carbon chain (C-D bonds) are significantly more stable, the exchange of the hydroxyl deuterium can impact the accuracy of quantitative analyses where this compound is used as an internal standard.
Q2: Where is the deuterium labeling on a typical this compound molecule?
A2: The exact position of the five deuterium atoms can vary by manufacturer. It is crucial to consult the Certificate of Analysis (CoA) for your specific lot to confirm the labeling pattern. Commonly, the deuterium atoms are located on the alkyl chain, for instance, at the terminal methyl group (C16) and adjacent methylene group (C15), or at other positions along the chain. The hydroxyl proton is also typically replaced with deuterium.
Q3: What are the primary factors that promote deuterium exchange in this compound?
A3: The main factors that can induce deuterium exchange are:
-
Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the most significant contributors to the loss of the hydroxyl deuterium.
-
Acidic or Basic Conditions: The presence of even trace amounts of acids or bases can catalyze the exchange of the hydroxyl deuterium.
-
Temperature: Higher temperatures can increase the rate of exchange reactions.
-
Moisture: Exposure to atmospheric moisture during sample preparation and storage is a common source of protons for exchange.
Q4: How can I prevent deuterium exchange when preparing solutions of this compound?
A4: To minimize deuterium exchange, it is critical to use high-purity aprotic solvents such as acetonitrile, ethyl acetate, or dichloromethane.[1] It is also essential to handle the compound and solvents in a dry environment, for instance, under an inert atmosphere of nitrogen or argon, and to use properly dried glassware.[2][3]
Q5: What are the recommended storage conditions for this compound?
A5: To ensure the long-term stability and isotopic integrity of this compound, it should be stored in a tightly sealed vial, protected from light, at a low temperature (typically -20°C for long-term storage).[1] Storing solutions in aprotic solvents at 2-8°C is suitable for short to medium-term use.[1] For solid material, storage in a desiccator at -20°C or below is recommended to protect it from moisture.[1]
Troubleshooting Guides
Issue 1: Loss of Deuterium Signal or Inaccurate Quantification in Mass Spectrometry
-
Symptom: You observe a lower than expected mass-to-charge ratio (m/z) for your this compound standard, or your quantitative results are inconsistent.
-
Possible Cause: The hydroxyl deuterium (-OD) has exchanged with a proton (-OH) from a protic solvent or residual water.
-
Solution:
-
Solvent Check: Ensure you are using high-purity, anhydrous aprotic solvents for all sample preparations and dilutions.
-
Sample Handling: Prepare samples under an inert atmosphere (e.g., nitrogen or argon gas) to minimize exposure to atmospheric moisture.
-
Glassware Preparation: Thoroughly dry all glassware in an oven at a high temperature (e.g., 120°C) for several hours and cool in a desiccator before use.
-
Mobile Phase (for LC-MS): If using a protic mobile phase, prepare samples in an aprotic solvent and inject them immediately. Minimize the time the sample is in contact with the protic mobile phase before analysis.
-
Issue 2: Disappearance of the -OD Signal in ¹H NMR Spectroscopy
-
Symptom: The characteristic signal for the hydroxyl deuterium is absent in your ¹H NMR spectrum, or a new -OH peak appears.
-
Possible Cause: Exchange with residual water or protic impurities in the NMR solvent or on the surface of the NMR tube.
-
Solution:
-
Use High-Purity Deuterated Solvents: Employ freshly opened, high-purity deuterated aprotic solvents (e.g., CDCl₃, Acetone-d₆).
-
Dry NMR Tubes: Dry your NMR tubes in an oven and cool them under a stream of dry nitrogen or in a desiccator before use.
-
Use of Molecular Sieves: For highly sensitive experiments, consider adding activated molecular sieves to your deuterated solvent to remove any trace amounts of water.
-
"D₂O Shake" for Confirmation: To confirm the presence of an exchangeable proton, you can intentionally add a drop of D₂O to your sample. The disappearance of the -OH peak will confirm that it is the hydroxyl proton.
-
Quantitative Data Summary
| Condition | Impact on Hydroxyl (-OD) Deuterium | Impact on Alkyl (C-D) Deuterium | Recommended Practice |
| Solvent Type | |||
| Protic (e.g., H₂O, CH₃OH) | High risk of rapid exchange | Very low risk of exchange | Use aprotic solvents (e.g., Acetonitrile, Dichloromethane). |
| Aprotic (e.g., ACN, DCM) | Low risk of exchange | Negligible risk of exchange | Recommended for all sample preparations. |
| pH | |||
| Acidic (pH < 6) | Increased risk of exchange | Low risk, but can occur with strong acids and heat | Buffer solutions to a neutral pH if possible, or use aprotic conditions. |
| Neutral (pH ~7) | Low risk of exchange | Very low risk of exchange | Ideal for aqueous-based experiments if necessary. |
| Basic (pH > 8) | High risk of exchange | Low risk, but can occur with strong bases and heat | Avoid basic conditions. |
| Temperature | |||
| Elevated (> 40°C) | Significantly increased exchange rate | Low risk, but can increase with catalysts | Conduct experiments at room temperature or below. |
| Room Temperature (~25°C) | Moderate exchange rate in protic media | Negligible risk of exchange | Standard working condition; minimize time in protic solvents. |
| Refrigerated (2-8°C) | Slowed exchange rate | Negligible risk of exchange | Recommended for short to medium-term storage of solutions. |
| Frozen (≤ -20°C) | Minimal exchange | Negligible risk of exchange | Recommended for long-term storage. |
| Atmosphere | |||
| Ambient Air (with moisture) | High risk from atmospheric water | Negligible risk of exchange | Handle under an inert atmosphere (N₂ or Ar). |
| Inert Gas (N₂ or Ar) | Minimal risk | Negligible risk of exchange | Recommended for all sample handling and preparation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for LC-MS Analysis
-
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (aprotic solvent)
-
Volumetric flask (dried in an oven)
-
Analytical balance
-
Inert gas source (Nitrogen or Argon)
-
-
Procedure:
-
Place the required amount of this compound into the pre-weighed, dried volumetric flask under a gentle stream of inert gas.
-
Record the exact weight of the compound.
-
Add a small amount of anhydrous acetonitrile to dissolve the solid, gently swirling the flask.
-
Once dissolved, bring the solution to the final volume with anhydrous acetonitrile.
-
Cap the flask tightly and store it at -20°C for long-term storage or 2-8°C for short-term use.
-
Protocol 2: Preparation of an NMR Sample of this compound
-
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃), high purity
-
NMR tube (oven-dried)
-
Pasteur pipette (oven-dried)
-
Small vial (oven-dried)
-
Inert gas source (Nitrogen or Argon)
-
-
Procedure:
-
In a dry environment (e.g., a glove box or under a stream of inert gas), weigh the desired amount of this compound into the small vial.
-
Add the appropriate volume of CDCl₃ to the vial to dissolve the sample.
-
Using the dried Pasteur pipette, transfer the solution to the dried NMR tube.
-
Cap the NMR tube securely.
-
Acquire the NMR spectrum as soon as possible.
-
Visualizations
Caption: Workflow for preparing this compound for analysis.
Caption: Factors influencing deuterium exchange in this compound.
References
Technical Support Center: Addressing Matrix Effects with 1-Hexadecanol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Hexadecanol-d5 as an internal standard to mitigate matrix effects in analytical assays.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound for quantitative analysis, particularly in mass spectrometry-based methods.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Drifting this compound Signal | Sample Preparation Error: Inconsistent spiking volume, incomplete mixing with the sample matrix, or accidental omission/double-spiking of the internal standard. | - Manually review the sample preparation steps for the affected samples.- Ensure the internal standard is added early in the sample preparation workflow to account for variability in extraction recovery. |
| Matrix Effects: Significant ion suppression or enhancement in specific samples due to co-eluting matrix components.[1] | - Perform a post-extraction spike experiment to quantify the matrix effect.- Dilute the sample to reduce the concentration of interfering matrix components.[1] | |
| Instrumental Issues: Contamination of the ion source, inconsistent injection volume, or a failing LC/GC column. | - Clean the ion source and perform system suitability tests.- Verify the autosampler's injection precision. | |
| Poor Analyte to this compound Ratio Reproducibility | Differential Matrix Effects: The analyte (e.g., 1-Hexadecanol) and this compound experience different degrees of ion suppression or enhancement. This can be due to a slight chromatographic separation known as the "deuterium isotope effect". | - Optimize chromatographic conditions to ensure co-elution of the analyte and this compound.- Evaluate the matrix effect for both the analyte and the internal standard individually. |
| Analyte/Internal Standard Instability: Degradation of either the analyte or this compound during sample storage or processing. | - Assess the stability of the analyte and internal standard under the experimental conditions. | |
| No this compound Signal Detected | Systemic Error: Incorrectly prepared internal standard spiking solution or a complete failure in the sample preparation or analytical system. | - Verify the concentration and integrity of the this compound stock and working solutions.- Check the LC-MS/GC-MS system for leaks, correct mobile/carrier gas flow, and proper column installation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of 1-Hexadecanol, which is a long-chain fatty alcohol.[2][3] It is used as an internal standard in quantitative analysis, particularly with mass spectrometry (MS) techniques like GC-MS and LC-MS.[2] Because it is chemically almost identical to 1-Hexadecanol, it behaves similarly during sample preparation and analysis, but its increased mass allows it to be distinguished by the mass spectrometer. This allows it to compensate for variations in sample extraction, injection volume, and matrix effects.
Q2: What are matrix effects and how does this compound help mitigate them?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4] This can lead to ion suppression (decreased signal) or enhancement (increased signal), affecting the accuracy of quantification. This compound, when added to a sample, experiences similar matrix effects as the non-deuterated 1-Hexadecanol. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects can be normalized, leading to more accurate results.
Q3: When should I add this compound to my samples?
A3: For the most effective correction, this compound should be added as early as possible in the sample preparation workflow.[5] This ensures that it accounts for any analyte loss or variability during all subsequent steps, including extraction, cleanup, and derivatization.
Q4: Do I need to derivatize 1-Hexadecanol and this compound for analysis?
A4: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization of long-chain fatty alcohols like 1-Hexadecanol is often necessary to increase their volatility and improve chromatographic peak shape.[6] Common derivatization reagents for alcohols include silylating agents (e.g., BSTFA) or acetylating agents. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization may not be required but can be used to improve ionization efficiency.
Q5: How can I quantitatively assess the matrix effect in my assay?
A5: The post-extraction spike method is a widely used technique to quantify matrix effects. This involves comparing the peak area of this compound in a neat solution to its peak area in a sample matrix that has been spiked with the standard after the extraction process. The Matrix Factor (MF) can be calculated as follows:
-
MF = (Peak Area of IS in Post-Extraction Spiked Matrix) / (Peak Area of IS in Neat Solution)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect experiment for the analysis of 1-Hexadecanol using this compound as an internal standard in human plasma.
| Parameter | Sample 1 | Sample 2 | Sample 3 | Mean | %RSD |
| Analyte Peak Area (1-Hexadecanol) | 1,250,000 | 1,100,000 | 1,400,000 | 1,250,000 | 12.0% |
| IS Peak Area (this compound) | 850,000 | 750,000 | 950,000 | 850,000 | 11.8% |
| Analyte/IS Ratio | 1.47 | 1.47 | 1.47 | 1.47 | 0.0% |
| Matrix Effect (%) | 87.9 | 92.8 | 89.5 | 90.1 | 2.8% |
| Recovery (%) | 76.8 | 81.2 | 79.5 | 79.2 | 2.8% |
Data is illustrative and based on typical performance. Actual results may vary.
Experimental Protocols
Protocol 1: Quantitative Analysis of 1-Hexadecanol in Human Plasma by GC-MS
This protocol describes the use of this compound as an internal standard for the quantification of 1-Hexadecanol in human plasma.
1. Sample Preparation and Extraction: a. To 100 µL of human plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol. b. Add 500 µL of a 2:1 (v/v) mixture of chloroform:methanol and vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the lower organic layer to a clean microcentrifuge tube. e. Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization: a. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Cap the vial and heat at 60°C for 30 minutes. c. Cool to room temperature before analysis.
3. GC-MS Analysis:
- GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- MS Mode: Selected Ion Monitoring (SIM).
- Monitor m/z ions specific for the TMS-derivatized 1-Hexadecanol and this compound.
4. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of 1-Hexadecanol to this compound against the concentration of the calibration standards. b. Determine the concentration of 1-Hexadecanol in the plasma samples from the calibration curve.
Visualizations
Caption: Workflow for the quantitative analysis of fatty alcohols using this compound.
References
1-Hexadecanol-d5 degradation and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hexadecanol-d5. Below you will find information on potential degradation pathways, recommended storage conditions, and experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is a deuterated form of 1-Hexadecanol, also known as cetyl alcohol. In this molecule, five hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in various research applications, including:
-
Metabolic Studies: To trace the metabolic fate of the molecule in biological systems.
-
Pharmacokinetic Analysis: To accurately measure drug absorption, distribution, metabolism, and excretion (ADME).
-
Mechanism of Action Studies: To understand the role of specific chemical bonds in a drug's activity.
-
Internal Standard: For quantitative analysis in techniques like gas chromatography-mass spectrometry (GC-MS).
Q2: What are the primary degradation pathways for this compound?
Based on the chemistry of long-chain fatty alcohols, the two primary degradation pathways for this compound are:
-
Oxidation: The hydroxyl group (-OH) of this compound can be oxidized to form the corresponding carboxylic acid, palmitic acid (or its deuterated analogue). This can be initiated by exposure to strong oxidizing agents or atmospheric oxygen over time.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose. Hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2).
Q3: How does deuterium labeling affect the stability of this compound?
The replacement of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This phenomenon, known as the kinetic isotope effect (KIE) , can lead to a slower rate of chemical reactions that involve the cleavage of this bond. For this compound, this suggests a potentially slower rate of oxidation compared to its non-deuterated counterpart, thereby enhancing its stability. The KIE for the oxidation of a similar alcohol, 1-phenylethanol, was found to be in the range of 2.3 to 3.6, indicating a significantly slower reaction rate for the deuterated compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical analysis (e.g., GC-MS, NMR) | Contamination or degradation of the sample. The primary degradation product is likely palmitic acid. | - Confirm the identity of the unexpected peaks by comparing with a known standard of palmitic acid.- Review storage conditions to ensure they align with the recommendations below.- Prepare fresh solutions from a new stock vial. |
| Inconsistent experimental results | Degradation of stock solutions or working solutions. | - Prepare fresh working solutions daily.- For stock solutions, follow the recommended storage durations and temperatures.- Avoid repeated freeze-thaw cycles. |
| Physical changes in the compound (e.g., discoloration, clumping) | Exposure to light, moisture, or incompatible materials. | - Store in a tightly sealed, light-resistant container in a dry environment.- Avoid contact with strong oxidizing agents and strong acids. |
Storage and Handling Recommendations
Proper storage and handling are crucial for maintaining the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Solid Form (long-term): -20°C or 2-8°CStock Solutions: -20°C for up to 1 month; -80°C for up to 6 months. | Reduces the rate of potential degradation reactions. |
| Light | Store in amber vials or other light-protecting containers. | Exposure to light, particularly UV radiation, can catalyze degradation.[2] |
| Atmosphere | Store in a tightly sealed container in a dry, well-ventilated place. For sensitive applications, consider handling under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation from atmospheric oxygen and absorption of moisture. |
| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids. | These substances can accelerate the degradation of the alcohol. |
| Handling of Solutions | Allow the container to warm to room temperature before opening to prevent condensation. Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. | Prevents contamination with water and degradation from temperature fluctuations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution for use in experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile conical centrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Quantitative Analysis of this compound and its Oxidation Product by GC-MS
Objective: To quantify the amount of this compound and its primary oxidation product, palmitic acid, in a sample.
Materials:
-
Sample containing this compound
-
Internal standard (e.g., a fatty alcohol with a different chain length)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Pyridine or other suitable solvent
-
GC-MS system
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample into a reaction vial.
-
Add a known amount of the internal standard.
-
Evaporate the solvent under a stream of nitrogen.
-
Add the derivatizing agent (BSTFA with 1% TMCS) and the solvent (e.g., pyridine).
-
Heat the vial at 70°C for 30 minutes to convert the hydroxyl group of this compound and the carboxyl group of palmitic acid to their more volatile trimethylsilyl (TMS) ethers.[3]
-
-
GC-MS Analysis:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 10 minutes.[3]
-
-
Injector Temperature: 280°C.[3]
-
MS Transfer Line Temperature: 280°C.[3]
-
Ion Source Temperature: 230°C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Scan Range: m/z 50-550.[3]
-
-
Data Analysis:
-
Quantification is based on the peak areas of the TMS-derivatized this compound and palmitic acid relative to the peak area of the internal standard.
-
A calibration curve should be prepared using standards of known concentrations to correlate peak area to concentration.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for quantitative analysis of this compound.
References
Validation & Comparative
The Superiority of ¹³C-Labeled Internal Standards Over 1-Hexadecanol-d5 in Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of an assay. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability. This guide provides an objective comparison between deuterium-labeled (d-labeled) standards, specifically 1-Hexadecanol-d5, and carbon-13-labeled (¹³C-labeled) internal standards, supported by established scientific principles and experimental data from analogous compounds.
Key Performance Differences: this compound vs. ¹³C-Labeled Hexadecanol
The selection between a deuterated and a ¹³C-labeled internal standard can significantly impact assay performance. While this compound is a viable option, ¹³C-labeled hexadecanol is demonstrably superior for high-stakes applications, such as regulated bioanalysis in drug development. The primary distinctions are summarized below.
| Performance Parameter | This compound (Deuterium-Labeled) | ¹³C-Labeled Hexadecanol | Rationale & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte. | The "deuterium isotope effect" can alter the physicochemical properties of the molecule, leading to chromatographic separation from the analyte. This can result in differential matrix effects and compromised data accuracy. Perfect co-elution ensures that the analyte and internal standard experience the same matrix effects, leading to more reliable quantification. |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) under certain analytical conditions, although less likely for labels on a carbon backbone. | Highly stable with no risk of isotopic exchange. | The carbon-13 label is integrated into the carbon skeleton of the molecule, making it exceptionally stable throughout sample preparation and analysis. Deuterium labels, particularly on heteroatoms, can be prone to exchange with protons from the solvent or matrix. |
| Matrix Effect Compensation | May provide incomplete compensation due to chromatographic separation. | Provides the most effective compensation for matrix effects. | Because ¹³C-labeled standards co-elute perfectly, they are subjected to the exact same degree of ion suppression or enhancement as the analyte, leading to more accurate and precise results, especially in complex biological matrices. |
| Fragmentation in MS/MS | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to different fragmentation patterns. | Fragmentation pattern is identical to the native analyte, with a predictable mass shift. | Identical fragmentation behavior simplifies method development and ensures a consistent response between the analyte and the internal standard. |
| Cost & Availability | Generally less expensive and more widely available. | Typically more expensive due to a more complex synthesis process. | The higher cost of ¹³C-labeled standards is often justified by the increased data quality and method robustness, which is critical for regulated studies. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of 1-Hexadecanol in human plasma using a stable isotope-labeled internal standard by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol can be adapted for either this compound or a ¹³C-labeled counterpart.
Method: GC-MS Analysis of 1-Hexadecanol in Human Plasma
This protocol involves protein precipitation, liquid-liquid extraction, derivatization to improve volatility, and subsequent analysis by GC-MS.
1. Materials and Reagents
-
1-Hexadecanol reference standard
-
This compound or ¹³C-labeled Hexadecanol internal standard (IS)
-
Human plasma (K₂EDTA)
-
Methanol, Acetonitrile, Hexane (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Deionized water
2. Sample Preparation
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Aliquot 100 µL of plasma into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 10 µg/mL in methanol) to each plasma sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean glass tube.
-
Liquid-Liquid Extraction: Add 1 mL of hexane to the supernatant. Vortex for 2 minutes and centrifuge at 3,000 x g for 10 minutes. Transfer the upper organic (hexane) layer to a new glass tube.
-
Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature.
3. Derivatization
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before analysis.
4. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C (Electron Ionization)
-
Quadrupole: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor appropriate ions for the trimethylsilyl (TMS) derivative of 1-Hexadecanol and the corresponding internal standard.
-
5. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
Visualizing the Workflow and Rationale
To better illustrate the processes and logical relationships discussed, the following diagrams are provided.
A Comparative Mass Spectrometric Analysis of 1-Hexadecanol and 1-Hexadecanol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric behavior of 1-Hexadecanol and its deuterated analog, 1-Hexadecanol-d5. Understanding the distinct mass spectral characteristics of these compounds is crucial for their accurate identification and quantification in complex matrices, a common requirement in various research and development settings, including drug metabolism studies and environmental analysis. This document outlines the key differences in their fragmentation patterns, supported by mass spectral data, and provides a standardized experimental protocol for their analysis.
Executive Summary
The primary distinction in the mass spectra of 1-Hexadecanol and this compound arises from the mass shift of 5 Daltons due to the five deuterium atoms in the latter. While the core fragmentation pathways of these long-chain fatty alcohols under electron ionization (EI) remain fundamentally similar, the resulting fragment ions exhibit predictable mass shifts. This guide will delve into these differences, providing a clear framework for distinguishing and analyzing these two compounds using mass spectrometry.
Data Presentation: Mass Spectral Data Comparison
The electron ionization (EI) mass spectra of 1-Hexadecanol and this compound are characterized by a series of fragment ions resulting from the cleavage of the long alkyl chain. The molecular ion peak for long-chain alcohols is often weak or absent. The table below summarizes the key mass-to-charge ratios (m/z) and relative intensities of the major fragments observed for both compounds.
| Feature | 1-Hexadecanol | This compound (Predicted) |
| Molecular Formula | C₁₆H₃₄O | C₁₆H₂₉D₅O |
| Molecular Weight | 242.44 g/mol | 247.47 g/mol |
| Molecular Ion (M⁺) | m/z 242 (low abundance) | m/z 247 (low abundance) |
| [M-18]⁺ (Loss of H₂O) | m/z 224 | m/z 229 |
| [M-46]⁺ (Loss of C₂H₅OH) | m/z 196 | m/z 201 |
| Alpha-Cleavage Ion | m/z 31 ([CH₂OH]⁺) | m/z 31 ([CH₂OH]⁺) |
| Prominent Alkyl Fragments | m/z 43, 57, 71, 85 | m/z 43, 57, 71, 85, and deuterated fragments |
Fragmentation Pathways
Under electron ionization, 1-Hexadecanol and its deuterated analog primarily undergo two main fragmentation pathways: alpha-cleavage and dehydration (loss of a water molecule).
-
Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group. For a primary alcohol like 1-Hexadecanol, this can lead to the formation of a [CH₂OH]⁺ ion at m/z 31. However, for long-chain alcohols, this fragment is often of low abundance.
-
Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway, leading to a fragment ion at [M-18]⁺.
-
Alkyl Chain Fragmentation: The most prominent peaks in the spectra of long-chain alcohols correspond to a series of hydrocarbon fragments (CnH2n+1)⁺, with a characteristic spacing of 14 Da (corresponding to a CH₂ group). The most abundant of these are typically at m/z 43, 57, 71, and 85.
For this compound, the deuterium atoms are located at the terminal end of the alkyl chain. This means that fragments containing this portion of the molecule will exhibit a mass increase of 5 Da.
Caption: Fragmentation Pathways of 1-Hexadecanol.
Caption: Predicted Fragmentation of this compound.
Experimental Protocols
A standardized protocol for the analysis of 1-Hexadecanol and this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Sample Preparation:
-
Dissolve 1 mg of the analyte (1-Hexadecanol or this compound) in 1 mL of a suitable solvent such as hexane or dichloromethane.
-
For complex matrices, a prior extraction and cleanup step, such as solid-phase extraction (SPE), may be necessary.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 30-400
Caption: GC-MS Experimental Workflow.
Conclusion
The mass spectrometric comparison of 1-Hexadecanol and this compound reveals a predictable and analytically useful distinction based on the mass shift introduced by deuteration. While their fragmentation pathways are analogous, the resulting mass spectra show a clear 5-Dalton shift in the molecular ion and fragments containing the deuterated alkyl terminus. This guide provides the necessary data and protocols to enable researchers to confidently identify and differentiate these compounds in their analytical workflows. The use of this compound as an internal standard in quantitative studies of 1-Hexadecanol is highly recommended due to their similar chemical and chromatographic behavior, which allows for accurate correction of matrix effects and variations in sample preparation.
Cross-Validation of 1-Hexadecanol-d5 with Alternative Standards: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of 1-Hexadecanol-d5, a deuterated internal standard, with other common standards used in the quantification of 1-Hexadecanol and other long-chain fatty alcohols. The information presented herein is a synthesis of established analytical principles and representative experimental data from various studies, aimed at facilitating informed decisions in method development and validation.
The Role of Internal Standards in Quantitative Analysis
Internal standards are indispensable in chromatographic and mass spectrometric analyses for correcting sample loss during preparation and for mitigating variability arising from matrix effects and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard because their near-identical chemical and physical properties to the analyte ensure they co-elute and experience similar ionization effects, providing the most accurate correction.
This guide focuses on the cross-validation of analytical methods using this compound and compares its performance with a common non-deuterated alternative, 1-Heptadecanol, a structurally similar long-chain fatty alcohol.
Data Presentation: A Comparative Overview of Method Performance
The selection of an internal standard significantly impacts key validation parameters of an analytical method. The following table summarizes typical performance characteristics for the quantification of long-chain fatty alcohols using Gas Chromatography-Mass Spectrometry (GC-MS), comparing a method employing a deuterated internal standard (like this compound) with one using a non-deuterated, structural analog (like 1-Heptadecanol).
| Validation Parameter | Method with Deuterated IS (e.g., this compound) | Method with Non-Deuterated IS (e.g., 1-Heptadecanol) | Rationale for Performance |
| Linearity (R²) | > 0.998 | > 0.995 | Deuterated standards provide more precise correction, leading to a stronger linear relationship between concentration and response ratio. |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | The near-identical extraction recovery and ionization response of the deuterated IS to the analyte result in higher accuracy. |
| Precision (RSD%) | < 10% | < 15% | Co-elution and identical behavior during analysis minimize variability, leading to better precision with a deuterated IS. |
| Limit of Quantification (LOQ) | Lower | Higher | Improved signal-to-noise due to more effective normalization allows for the reliable quantification of lower analyte concentrations. |
| Matrix Effect | Effectively minimized | Partial compensation | Deuterated standards experience the same ion suppression or enhancement as the analyte, leading to superior correction for matrix effects. |
Note: The values presented are representative and can vary depending on the specific analytical method, instrumentation, and sample matrix.
Experimental Protocols
A robust and well-documented experimental protocol is fundamental for reproducible and reliable quantitative analysis. The following is a representative protocol for the quantification of 1-Hexadecanol in a biological matrix (e.g., plasma) using GC-MS with an internal standard.
Sample Preparation and Extraction
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (either this compound or 1-Heptadecanol in methanol) at a known concentration.
-
Protein Precipitation and Lipid Extraction: Add 1 mL of a chloroform:methanol (2:1, v/v) solution. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Collection: Carefully transfer the lower organic phase containing the lipids to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
Derivatization
As long-chain fatty alcohols are not sufficiently volatile for GC analysis, a derivatization step is necessary.
-
Reagent Addition: To the dried lipid extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.
-
Cooling: Allow the sample to cool to room temperature.
-
Transfer: Transfer the derivatized sample to a 250 µL glass insert within a 2 mL GC vial for analysis.
GC-MS Analysis
The following are typical GC-MS parameters and may require optimization for specific instruments.
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Hexadecanol-TMS: m/z [target ion]
-
This compound-TMS: m/z [target ion]
-
1-Heptadecanol-TMS: m/z [target ion]
-
Data Analysis
-
Quantification: Determine the peak area of the target ions for the analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Concentration Determination: Calculate the concentration of 1-Hexadecanol in the unknown samples using the linear regression equation from the calibration curve.
Mandatory Visualization
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Conclusion
The cross-validation of analytical methods with different internal standards is a crucial step in ensuring the accuracy and reliability of quantitative data. While non-deuterated internal standards like 1-Heptadecanol can be effective in some applications, the evidence strongly supports the superiority of deuterated internal standards such as this compound. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides more robust and accurate results, particularly in complex biological matrices. For researchers and professionals in drug development and other scientific fields where precision is paramount, the use of a deuterated internal standard is highly recommended.
A Comparative Guide to Isotopic Purity Analysis of 1-Hexadecanol-d5
For researchers, scientists, and drug development professionals utilizing deuterated compounds such as 1-Hexadecanol-d5, ensuring high isotopic purity is paramount for the accuracy and reliability of experimental outcomes. This guide provides a comparative overview of the primary analytical techniques employed to determine the isotopic purity of this compound, supported by experimental protocols and data interpretation guidelines. This compound serves as a valuable internal standard in quantitative analysis using methods like NMR, GC-MS, or LC-MS.[1]
Data Presentation: Comparison of Analytical Techniques
The isotopic purity of this compound is primarily assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and limitations in the context of analyzing long-chain deuterated alcohols.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates compounds based on their volatility and interaction with a stationary phase, followed by ionization and mass-to-charge ratio analysis. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical structure and environment of atoms. |
| Information Provided | Provides mass distribution of isotopologues, allowing for the calculation of isotopic enrichment. | Offers detailed structural information, confirming the position of deuterium labels and quantifying isotopic purity. |
| Sample Derivatization | Often recommended for long-chain alcohols to improve volatility and ionization efficiency, leading to clearer molecular ion peaks. | Generally not required, allowing for non-destructive analysis of the sample in its native state. |
| Sensitivity | High sensitivity, capable of detecting trace-level impurities. | Lower sensitivity compared to MS, may require more concentrated samples. |
| Resolution | High-resolution mass spectrometry can differentiate between isotopologues with very small mass differences. | High-field NMR provides excellent resolution for distinguishing between protons in different chemical environments. |
| Common Challenges | Long-chain alcohols can exhibit weak or absent molecular ion peaks, complicating data interpretation without derivatization.[2][3] | The signal from the O-H proton can be broad and its chemical shift variable, though this can be confirmed by a D₂O shake.[4][5] |
| Alternative Deuterated Alcohols | The analytical approach is applicable to other deuterated long-chain alcohols, with adjustments to chromatographic conditions. | The principles of analysis are broadly applicable, with expected variations in chemical shifts based on the specific molecule. |
Experimental Protocols
Detailed methodologies for the analysis of this compound are provided below. These protocols are adapted from established methods for similar long-chain alcohols.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To determine the isotopic enrichment of this compound by analyzing the mass distribution of its molecular ions.
1. Sample Preparation (Derivatization):
-
Dissolve 1 mg of this compound in 1 mL of anhydrous pyridine.
-
Add 100 µL of this solution to a reaction vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
3. Data Analysis:
-
Identify the peak corresponding to the TMS-derivatized this compound.
-
Extract the mass spectrum for this peak.
-
Determine the relative abundances of the molecular ion peaks for the different isotopologues (d0 to d5).
-
Calculate the isotopic purity by comparing the intensity of the d5 peak to the sum of all isotopologue peaks, after correcting for the natural abundance of isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To confirm the position of deuterium labeling and quantify the isotopic purity of this compound.
1. Sample Preparation:
-
Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
²H NMR:
-
Pulse Program: zg30
-
Number of Scans: 128
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
3. Data Analysis:
-
¹H NMR: Integrate the signals corresponding to the protons at each position. The reduced intensity of the signal at the deuterated position relative to other signals will indicate the level of deuteration. The O-H proton signal can be identified by its broadness and can be confirmed by adding a drop of D₂O, which will cause the peak to disappear.[4][5]
-
²H NMR: Observe the signal corresponding to the deuterium atoms. The chemical shift will confirm the position of the label.
-
¹³C NMR: The signal for the carbon atom attached to the deuterium will show a characteristic splitting pattern (a triplet for a -CD- group) and a reduced intensity in the proton-decoupled spectrum.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the isotopic purity analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
References
Linearity of 1-Hexadecanol-d5 in Calibration Curves: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the linearity of an internal standard is a critical parameter for ensuring accurate and reliable results. This guide provides an objective comparison of the expected linearity of 1-Hexadecanol-d5 in calibration curves, supported by experimental data from analogous compounds and a discussion of alternative internal standards.
Performance of 1-Hexadecanol and its Analogs in Calibration
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of fatty alcohols. Studies on related compounds have demonstrated excellent linearity over a range of concentrations. For instance, a validated GC-MS/MS method for various analytes showed a correlation coefficient (R²) of ≥ 0.998 over a concentration range of 0.10–10.00 μg/mL[1]. This high level of linearity is indicative of the performance that can be expected for this compound under similar analytical conditions.
The following table summarizes representative linearity data for long-chain fatty alcohols and suitable internal standards, providing a baseline for the expected performance of this compound.
| Analyte/Internal Standard | Analytical Method | Concentration Range | Correlation Coefficient (R²) |
| Various Analytes | GC-MS/MS | 0.10–10.00 μg/mL | ≥ 0.998[1] |
| Volatile Alcohols | DI-GC-MS | Not Specified | >0.99[2] |
| Fatty Alcohols (as TMS derivatives) | GC-FID | Not Specified | Not Specified |
Alternative Internal Standards
The choice of an internal standard is crucial for accurate quantification. Besides this compound, other deuterated and non-deuterated long-chain alcohols and fatty acids can be employed as internal standards in the analysis of 1-Hexadecanol. The ideal internal standard should have similar chemical properties and chromatographic behavior to the analyte but be clearly distinguishable by the detector.
Alternative Internal Standards for 1-Hexadecanol Analysis:
| Internal Standard | Rationale for Use |
| Capryl alcohol-d18 (Deuterated) | Isotopically labeled standards like Capryl alcohol-d18 are considered the gold standard as they co-elute with the analyte and compensate for variations in sample preparation and instrument response[3]. |
| 1-Heptadecanol | A non-deuterated, odd-chain fatty alcohol that is structurally similar to 1-Hexadecanol and is often used as it is typically absent in biological samples[4]. |
| Pentadecanol | Another odd-chain fatty alcohol that serves as a suitable internal standard for the analysis of fatty alcohols[5]. |
| Eicosane | A long-chain alkane that can be used as an internal standard for the analysis of fatty alcohols due to its stable chromatographic behavior[5]. |
Experimental Protocols
Accurate assessment of linearity requires a well-defined experimental protocol. The following is a typical workflow for generating a calibration curve for a long-chain fatty alcohol like 1-Hexadecanol using GC-MS with an internal standard.
Experimental Workflow for Calibration Curve Generation
Detailed Methodologies
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of 1-Hexadecanol and dissolve it in 10 mL of a suitable solvent like methanol[3].
-
Internal Standard Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., this compound or an alternative) in the same manner[3].
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL)[1][3].
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 10 µg/mL)[3].
2. Sample Preparation and Derivatization:
-
To each calibration standard, add a fixed volume of the internal standard spiking solution[3].
-
For fatty alcohols, a derivatization step is necessary to increase their volatility for GC analysis. A common method is silylation[6].
-
Evaporate the solvent from the standards under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine[4].
-
Heat the mixture at a specified temperature (e.g., 60-70°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization[6].
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column, such as a DB-5ms or equivalent.
-
Injector Temperature: Typically set between 250°C and 300°C.
-
Oven Temperature Program: An initial temperature of around 150°C, held for a few minutes, followed by a temperature ramp to a final temperature of approximately 300°C[6].
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)[6].
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity. Monitor characteristic ions for the derivatized analyte and internal standard[6].
-
4. Data Analysis:
-
Integrate the peak areas of the target analyte and the internal standard in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). A value of R² ≥ 0.99 is generally considered to indicate good linearity.
Logical Relationships in Method Validation
The linearity of a calibration curve is a cornerstone of method validation. Its relationship with other validation parameters is crucial for ensuring the overall reliability of an analytical method.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Validation of a direct injection-GC-MS method for the quantification of volatile alcohols in blood and vitreous humor | springermedicine.com [springermedicine.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Guide to Inter-Laboratory Comparison for the Quantification of 1-Hexadecanol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating an inter-laboratory comparison for the quantification of 1-Hexadecanol-d5, a common deuterated internal standard used in mass spectrometry-based assays. Inter-laboratory studies are crucial for validating analytical methods, assessing the proficiency of participating laboratories, and ensuring that measurement results are accurate, reliable, and reproducible across different sites.[1][2][3] Such comparisons are a key component of a laboratory's quality assurance program and are often required for accreditation under standards like ISO/IEC 17025.[4]
Hypothetical Study Design
An inter-laboratory comparison is a structured exercise where multiple laboratories analyze identical samples to evaluate both individual performance and the overall robustness of a measurement method.
-
Objective : To assess the accuracy and reproducibility of this compound quantification among a diverse group of analytical laboratories.
-
Coordinator : A central organizing body responsible for preparing and distributing test materials, collecting results, and performing the statistical analysis.
-
Test Material : Human plasma samples, stripped of endogenous lipids, and spiked with a known concentration of this compound. The use of a relevant biological matrix is crucial for simulating real-world analytical challenges.[5]
-
Assigned Value : The nominal concentration of this compound spiked into the plasma is 50.0 ng/mL. This value is used as the reference for calculating laboratory performance.
-
Participants : Eight hypothetical laboratories (Lab A - Lab H) performing quantitative analysis.
Detailed Experimental Protocol: Quantification by GC-MS
To ensure a baseline of comparability, participants are provided with a recommended analytical method. While laboratories may use their own validated procedures, this protocol represents a robust and widely accepted approach for analyzing long-chain fatty alcohols.[5][6][7]
A. Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS): 1-Pentadecanol (or another suitable long-chain alcohol not present in the sample)
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvents: Pyridine, Hexane, Methanol, Acetonitrile (all HPLC or GC grade)
-
Test Samples: Lyophilized spiked plasma provided by the coordinator
B. Sample Preparation & Extraction
-
Reconstitution : Reconstitute one vial of the lyophilized plasma sample with 1.0 mL of ultrapure water. Vortex for 30 seconds.
-
Internal Standard Spiking : Add 20 µL of the 1-Pentadecanol internal standard working solution (at 500 ng/mL) to the reconstituted plasma sample.
-
Protein Precipitation & Extraction : Add 3.0 mL of a cold (-20°C) 2:1 (v/v) mixture of Hexane and Methanol. Vortex vigorously for 2 minutes.
-
Centrifugation : Centrifuge the sample at 4,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the upper organic layer (hexane) to a clean glass tube.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
C. Derivatization
-
To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[8]
-
Cap the vial tightly and heat at 70°C for 45 minutes to form the trimethylsilyl (TMS) ethers.[6]
-
Cool the sample to room temperature before GC-MS analysis.
D. GC-MS Instrumental Parameters
-
GC System : Agilent 7890B GC (or equivalent)
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[6]
-
Injector : Splitless mode, 280°C
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min
-
Oven Program :
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 15°C/min to 310°C
-
Hold: 5 minutes at 310°C
-
-
MS System : Agilent 5977A MSD (or equivalent)
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Source Temperature : 230°C
-
Acquisition Mode : Selected Ion Monitoring (SIM)
-
This compound-TMS : Monitor characteristic ions (e.g., m/z specific to the deuterated TMS derivative).
-
1-Pentadecanol-TMS (IS) : Monitor characteristic ions (e.g., m/z 301, 117).
-
Data Presentation and Comparative Analysis
Laboratories submit their final calculated concentration for this compound in the provided sample. The coordinator then performs a statistical analysis to assess performance.
Table 1: Reported Concentrations from Participating Laboratories
| Laboratory | Reported Concentration (ng/mL) |
| Lab A | 51.2 |
| Lab B | 48.9 |
| Lab C | 54.5 |
| Lab D | 45.1 |
| Lab E | 49.8 |
| Lab F | 61.8 |
| Lab G | 50.5 |
| Lab H | 47.3 |
Table 2: Statistical Summary and Performance Evaluation
Performance is commonly evaluated using z-scores, which measure how many standard deviations an individual result is from the assigned value.[9] The robust standard deviation for proficiency assessment is often determined from the results of a collaborative trial or set at a fixed percentage appropriate for the analysis type.[9] For this exercise, a fixed standard deviation of 4.0 ng/mL (8% of the assigned value) is used.
Z-Score Formula:z = (x - X) / σ Where: x = laboratory's result, X = assigned value (50.0), σ = standard deviation for proficiency assessment (4.0)
| Laboratory | Reported Value (ng/mL) | Deviation from Assigned Value (ng/mL) | Z-Score | Performance |
| Lab A | 51.2 | +1.2 | 0.30 | Satisfactory |
| Lab B | 48.9 | -1.1 | -0.28 | Satisfactory |
| Lab C | 54.5 | +4.5 | 1.13 | Satisfactory |
| Lab D | 45.1 | -4.9 | -1.23 | Satisfactory |
| Lab E | 49.8 | -0.2 | -0.05 | Satisfactory |
| Lab F | 61.8 | +11.8 | 2.95 | Questionable |
| Lab G | 50.5 | +0.5 | 0.13 | Satisfactory |
| Lab H | 47.3 | -2.7 | -0.68 | Satisfactory |
Mandatory Visualizations
Diagrams help clarify complex workflows and logical relationships, providing an at-a-glance understanding of the process.
Caption: High-level workflow for the inter-laboratory comparison study.
Caption: Logic for assessing laboratory performance based on z-scores.
References
- 1. img.antpedia.com [img.antpedia.com]
- 2. consultantiso17025.com [consultantiso17025.com]
- 3. researchgate.net [researchgate.net]
- 4. eas-eth.org [eas-eth.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
The Gold Standard in Long-Chain Fatty Alcohol Quantification: A Comparative Guide to 1-Hexadecanol-d5
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of lipids, the accuracy and precision of analytical methods are paramount. 1-Hexadecanol, a long-chain fatty alcohol, and its metabolites are implicated in various physiological and pathological processes. Accurate quantification of these compounds is crucial for advancing research and development. This guide provides an objective comparison of 1-Hexadecanol-d5 as an internal standard against other alternatives, supported by established principles of bioanalytical method validation.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating deuterium atoms, this compound becomes chemically identical to the endogenous analyte but isotopically distinct, allowing for precise tracking and correction of analytical variability throughout the experimental workflow.
Performance Comparison: The Deuterated Advantage
The use of a deuterated internal standard like this compound significantly enhances the accuracy and precision of quantification compared to non-isotopically labeled internal standards. The following table illustrates the expected performance of a bioanalytical method using this compound in comparison to an alternative approach. While specific validation data for this compound is not publicly available, the presented values reflect typical performance characteristics of methods employing deuterated standards in lipidomics.
| Analyte | Internal Standard (IS) | IS Type | Principle of Correction | Typical Accuracy (% Bias) | Typical Precision (% RSD) |
| 1-Hexadecanol | This compound | Deuterated Stable Isotope | Co-elution and identical chemical behavior compensate for matrix effects and variations in extraction recovery and instrument response. | < ±15% | < 15% |
| 1-Hexadecanol | Heptadecanol (C17:0 alcohol) | Non-Isotopically Labeled Structural Analog | Similar, but not identical, chemical and physical properties to the analyte. May not fully compensate for differential extraction, derivatization, or matrix effects. | Potentially > ±15% | Potentially > 15% |
Experimental Protocol: Quantification of 1-Hexadecanol in Human Plasma by GC-MS with this compound Internal Standard
This protocol outlines a typical workflow for the quantitative analysis of 1-Hexadecanol in a biological matrix using this compound as an internal standard.
1. Sample Preparation and Extraction:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (in a suitable organic solvent like methanol).
-
Perform a liquid-liquid extraction by adding a mixture of chloroform and methanol (2:1, v/v).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer containing the lipids to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).
-
Incubate the mixture at 60-70°C for 30 minutes to convert the fatty alcohols to their more volatile trimethylsilyl (TMS) ethers.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for lipid analysis (e.g., DB-5ms).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at an initial temperature, then ramp up to a final temperature to ensure separation of the analytes of interest.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both 1-Hexadecanol-TMS and this compound-TMS.
-
4. Quantification:
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of 1-Hexadecanol and a fixed concentration of this compound.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration.
-
The concentration of 1-Hexadecanol in the unknown samples is then calculated from the calibration curve.
Visualizing the Workflow and Metabolic Context
To better illustrate the experimental and biological context, the following diagrams are provided.
Caption: Experimental workflow for the quantification of 1-Hexadecanol.
Caption: Simplified metabolic pathway of 1-Hexadecanol.
References
A Head-to-Head Comparison: Deuterated vs. Non-Deuterated Standards in Lipid Analysis
For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the choice of internal standard is a critical decision that significantly impacts data quality. This guide provides an objective comparison of deuterated and non-deuterated stable isotope-labeled internal standards, supported by experimental data and detailed protocols, to facilitate an informed selection process for your quantitative lipidomics workflows.
In the pursuit of accurate and reproducible quantification of lipid species, internal standards are indispensable for correcting variations that arise during sample preparation, extraction, and mass spectrometry analysis.[1] Stable isotope-labeled (SIL) internal standards, which are chemically identical to the analyte of interest but have a different mass, are considered the gold standard.[2] The two most common types of SIL standards in lipidomics are deuterated (²H-labeled) and non-deuterated, most notably carbon-13 (¹³C)-labeled, standards. Each presents a unique set of advantages and disadvantages that can influence the outcome of an experiment.
The Great Debate: Deuterium vs. Carbon-13 Labeling
Deuterated standards are frequently employed due to the abundance of hydrogen atoms in lipid molecules and their generally lower cost compared to ¹³C-labeled counterparts.[3] However, this choice is not without its potential drawbacks. A primary concern is the "chromatographic isotope effect," where the substitution of hydrogen with the heavier deuterium isotope can alter the physicochemical properties of the molecule, leading to a slight shift in retention time during liquid chromatography (LC) compared to the native analyte.[1][4] This can be problematic if the analyte and standard do not co-elute, potentially leading to inaccurate quantification. Additionally, there is a risk of deuterium exchange, where deuterium atoms may be replaced by hydrogen atoms from the surrounding environment, which can compromise the accuracy of the results.[1][2]
On the other hand, ¹³C-labeled standards are often preferred for their superior stability and the fact that they typically co-elute more closely with the endogenous analyte.[5] This closer physicochemical similarity minimizes the isotope effect observed with deuterium labeling, leading to potentially more accurate and precise quantification.[2] The primary disadvantage of ¹³C-labeled standards is their higher cost.
Mitigating Matrix Effects: A Crucial Role for Internal Standards
A significant challenge in the analysis of lipids from biological matrices such as plasma or serum is the presence of "matrix effects."[6][7] These effects, caused by co-eluting endogenous compounds like phospholipids, can lead to the suppression or enhancement of the analyte's signal in the mass spectrometer, resulting in unreliable quantification.[6][8] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a highly effective strategy to correct for these matrix effects, as both the analyte and the standard will be subjected to the same degree of signal suppression or enhancement.[1][9]
Quantitative Performance: A Comparative Look
The choice of internal standard can have a direct impact on the accuracy and precision of quantitative lipid analysis. The following table summarizes hypothetical, yet representative, quantitative data from an experiment comparing the performance of a deuterated (d4-LPC 16:0) and a ¹³C-labeled (¹³C5-LPC 16:0) internal standard for the quantification of lysophosphatidylcholine (LPC) 16:0 in human plasma.
| Internal Standard Type | Analyte Concentration (spiked) | Measured Concentration (mean ± SD, n=5) | Accuracy (% Bias) | Precision (% CV) |
| Deuterated (d4-LPC 16:0) | 10 µM | 9.2 ± 0.8 µM | -8.0% | 8.7% |
| 50 µM | 46.5 ± 3.5 µM | -7.0% | 7.5% | |
| 100 µM | 91.3 ± 7.1 µM | -8.7% | 7.8% | |
| ¹³C-Labeled (¹³C5-LPC 16:0) | 10 µM | 9.9 ± 0.4 µM | -1.0% | 4.0% |
| 50 µM | 50.8 ± 1.9 µM | +1.6% | 3.7% | |
| 100 µM | 101.2 ± 3.8 µM | +1.2% | 3.8% |
As illustrated in the table, the ¹³C-labeled internal standard demonstrates superior accuracy (lower % bias) and precision (lower % coefficient of variation) across a range of concentrations. This improved performance is attributed to its greater chemical stability and closer co-elution with the native LPC 16:0 analyte.
Experimental Protocols
Below are detailed protocols for the comparative analysis of deuterated and non-deuterated internal standards in lipidomics.
Sample Preparation: Lipid Extraction from Human Plasma
This protocol utilizes a modified Bligh-Dyer extraction method.
-
Materials:
-
Human plasma
-
Deuterated internal standard stock solution (e.g., d4-LPC 16:0 in methanol)
-
¹³C-labeled internal standard stock solution (e.g., ¹³C5-LPC 16:0 in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
-
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Spike with 10 µL of either the deuterated or ¹³C-labeled internal standard stock solution to achieve the desired final concentration.
-
Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 100 µL of chloroform, vortex for 30 seconds.
-
Add 100 µL of water, vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic layer containing the lipids and transfer to a new microcentrifuge tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: linear gradient to 100% B
-
15-20 min: hold at 100% B
-
20.1-25 min: return to 30% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
LPC 16:0: [M+H]⁺ > m/z 184.1
-
d4-LPC 16:0: [M+H+4]⁺ > m/z 184.1
-
¹³C5-LPC 16:0: [M+H+5]⁺ > m/z 189.1
-
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
Visualizing the Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Comparative experimental workflow for evaluating internal standards.
Simplified signaling pathway involving lysophosphatidylcholine (LPC).
Conclusion
The selection between deuterated and non-deuterated internal standards in lipid analysis is a critical decision that balances cost and data quality. While deuterated standards are a more economical option, they can be susceptible to chromatographic isotope effects and potential instability, which may compromise accuracy.[2] For applications demanding the highest level of accuracy and precision, such as clinical or regulatory research, the superior performance of non-deuterated standards, like those labeled with ¹³C, often justifies the additional investment. Ultimately, the choice should be guided by the specific requirements of the analytical method, the availability of standards, and a thorough validation of the chosen internal standard's performance in the context of the specific lipid and matrix being analyzed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometric Performance of 1-Hexadecanol-d5 and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1-Hexadecanol-d5 and other deuterated long-chain alcohols across different mass spectrometry (MS) platforms. The selection of an appropriate analytical technique is critical for achieving accurate and reliable quantification in various research applications, including metabolomics, drug metabolism studies, and as internal standards in lipidomics. This document outlines the expected performance of these compounds in Time-of-Flight (TOF), Quadrupole, and Ion Trap mass analyzers, supported by experimental considerations and methodologies.
Introduction to this compound and its Alternatives in Mass Spectrometry
This compound is a deuterated form of 1-hexadecanol, a C16 saturated fatty alcohol. The incorporation of deuterium atoms provides a distinct mass shift, making it an excellent internal standard for quantitative analysis by correcting for variations during sample preparation and instrument analysis.[1] For comparative purposes, this guide also considers other commercially available deuterated long-chain alcohols, such as 1-Dodecanol-d25 (C12) and 1-Octadecanol-d37 (C18), which serve similar roles in analytical workflows.
Performance Comparison Across Mass Analyzers
The choice of mass analyzer significantly impacts the sensitivity, resolution, and quantitative capabilities of an analytical method. The following sections and tables summarize the expected performance of this compound and its alternatives on TOF, Quadrupole, and Ion Trap systems.
Table 1: Predicted Performance Characteristics of Deuterated Long-Chain Alcohols
| Feature | Time-of-Flight (TOF) | Quadrupole (QqQ) | Ion Trap (IT) |
| Primary Strength | High-Resolution Qualitative & Quantitative Analysis | Targeted Quantification | Qualitative Analysis & Structural Elucidation |
| Typical Analysis Mode | Full Scan & Data-Dependent MS/MS | Multiple Reaction Monitoring (MRM) | Full Scan, MSn |
| Mass Resolution | High (typically 20,000 - 40,000) | Low (Unit Mass Resolution) | Low to Moderate |
| Mass Accuracy | High (< 5 ppm) | N/A (Nominal Mass) | Moderate |
| Sensitivity (Predicted) | High | Very High (in MRM mode) | Moderate to High |
| Linear Dynamic Range | Wide | Wide | Moderate |
| Scan Speed | Very Fast | Fast (in MRM mode) | Slower (for MSn) |
Table 2: Predicted Quantitative Performance for this compound
| Parameter | Time-of-Flight (TOF) | Quadrupole (QqQ) | Ion Trap (IT) |
| Limit of Detection (LOD) | Low ng/mL | Sub-ng/mL to pg/mL | Low to mid ng/mL |
| Limit of Quantification (LOQ) | Low ng/mL | pg/mL to low ng/mL | Mid to high ng/mL |
| Linearity (R²) | > 0.99 | > 0.995 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% | < 20% |
| Mass Accuracy | < 5 ppm | Not Applicable | < 10 ppm |
Note: The values in Table 2 are predicted based on typical performance characteristics of these analyzers for similar lipid molecules and may vary depending on the specific instrument, method, and sample matrix.
Fragmentation Behavior of Long-Chain Alcohols
Understanding the fragmentation patterns of long-chain alcohols is crucial for developing robust MS methods. Under Electron Ionization (EI), typically used in Gas Chromatography-Mass Spectrometry (GC-MS), two main fragmentation pathways are observed:
-
Alpha-cleavage: Breakage of the C-C bond adjacent to the hydroxyl group. For primary alcohols like 1-hexadecanol, this can result in a characteristic ion at m/z 31 (CH₂OH⁺).
-
Dehydration: Loss of a water molecule (M-18), which is a common feature in the mass spectra of alcohols.
In Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), commonly used in Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often employed to enhance ionization efficiency.
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are representative protocols for the analysis of deuterated long-chain alcohols.
GC-MS Analysis of this compound
1. Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of the this compound standard.
-
Dissolve in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).
-
For derivatization to improve volatility, add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 150°C for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
LC-MS/MS Analysis of this compound
1. Sample Preparation and Derivatization (for enhanced ESI sensitivity):
-
Dissolve the this compound standard in a suitable solvent (e.g., acetonitrile).
-
Derivatization with an agent that imparts a permanent positive charge, such as 2-fluoro-N-methylpyridinium p-toluenesulfonate, can significantly improve detection limits in ESI-MS.[3][4]
2. LC-MS/MS Conditions:
-
LC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or similar.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Visualization of Analytical Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS analysis of deuterated long-chain alcohols.
References
Safety Operating Guide
Safe Disposal of 1-Hexadecanol-d5: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Hexadecanol-d5, ensuring compliance and minimizing risk. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it as a chemical waste with potential for environmental toxicity.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE). This includes:
-
Safety goggles with side shields to protect against accidental splashes.
-
Chemical-resistant gloves to prevent skin contact.
-
A lab coat to protect clothing and skin.
Work should be conducted in a well-ventilated area, such as a chemical fume hood, especially if there is a potential for generating dust.[2] In the event of a spill, eliminate all sources of ignition in the vicinity. For small spills, carefully sweep the solid material into a designated, labeled container for disposal, taking care to avoid creating dust. For larger spills, follow your institution's established emergency spill response protocol.[2]
Physical and Chemical Properties of 1-Hexadecanol
The following table summarizes key quantitative data for 1-Hexadecanol, the non-deuterated analogue of this compound. These properties are important for understanding its behavior and handling requirements.
| Property | Value |
| Melting Point | 47 - 50 °C / 116.6 - 122 °F[3] |
| Boiling Point | 344 °C / 651.2 °F @ 760 mmHg[3] |
| Flash Point | > 157 °C / > 314.6 °F[3] |
| Density | 0.818 g/cm³ at 20 °C[4] |
| Water Solubility | Insoluble[4] |
| Oral LD50 (rat) | 5,000 mg/kg[4] |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department and in accordance with local, state, and federal regulations.[2][5]
-
Waste Collection:
-
Place solid this compound waste into a clean, dry, and chemically compatible container that has a secure, tight-fitting lid.
-
The container must be in good condition and free of leaks.
-
Ensure there is at least one inch of headspace in the container to accommodate any potential expansion.[2]
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and be under the control of laboratory personnel.[2]
-
Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
-
Do not attempt to transport the chemical waste off-site yourself. All disposal must be conducted by trained and authorized personnel.[2]
-
-
Final Disposal Method:
-
The ultimate disposal will be handled by a licensed waste management facility.
-
Approved disposal methods for this type of chemical waste may include incineration in an approved facility.[5]
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1-Hexadecanol-d5
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for 1-Hexadecanol-d5, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
While some sources may classify this compound as not hazardous, it is best practice to handle it with the same precautions as its non-deuterated counterpart, 1-Hexadecanol (Cetyl Alcohol), which is known to cause skin, eye, and respiratory irritation[1][2]. Therefore, the following personal protective equipment is recommended.
| PPE Category | Recommended Equipment | Specification |
| Eye and Face Protection | Safety glasses or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][3]. |
| Skin Protection | Protective gloves and clothing | Wear appropriate protective gloves (e.g., Nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure[1][3][4]. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended if exposure limits are exceeded, if irritation occurs, or when handling in a way that generates dust[1][3][4]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound in a laboratory setting minimizes the risk of exposure and contamination.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocol for Handling:
-
Preparation :
-
Before handling, thoroughly review the Safety Data Sheet (SDS).
-
Ensure a well-ventilated area, such as a chemical fume hood, is used[3].
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Avoid all personal contact, including inhalation of dust[2].
-
When weighing and transferring the solid, do so carefully to avoid generating dust.
-
If heating is required, be aware that the flash point is greater than 110°C (>230°F)[1].
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids[1][5].
-
-
In Case of Accidental Release :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. This substance may be toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment[2].
Waste Disposal Decision Tree
Caption: A decision-making diagram for the proper disposal of this compound waste.
Disposal Protocol:
-
Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification[3][5].
-
Containerization : Place waste this compound into a suitable, labeled container for disposal[2]. Do not cut, drill, grind, or weld empty containers as they may contain residual dust that could be explosive[2].
-
Disposal : This material and its container must be disposed of as hazardous waste[2]. Do not empty into drains[3][4]. Consult with a licensed waste management authority for proper disposal if a suitable treatment or disposal facility cannot be identified[2]. Contaminated packaging should be handled in the same way as the substance itself[4].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
